Miconazole EP impurity C
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4NO/c16-10-2-1-9(13(18)5-10)8-21-15(7-20)12-4-3-11(17)6-14(12)19/h1-6,15H,7-8,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHHLPHPPMXDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67358-54-7 | |
| Record name | 2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U2CWP7FRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for Miconazole Related Compound C, chemically known as 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine. As a significant impurity and potential pharmacologically active analogue of the widely used antifungal agent Miconazole, a thorough understanding of its synthesis is crucial for quality control, impurity profiling, and the exploration of new chemical entities in drug discovery. This document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols for each key transformation, and the underlying chemical principles. The synthesis is presented as a multi-step process commencing from readily available starting materials, focusing on robust and scalable reactions amenable to a laboratory setting.
Introduction and Strategic Overview
Miconazole is a well-established imidazole antifungal agent used to treat a variety of fungal infections.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.[2] Miconazole Related Compound C is a recognized impurity in the manufacturing of Miconazole, differing by the presence of a primary amine in place of the imidazole moiety.[2][3] The structural similarity suggests that this compound could exhibit biological activity, making its independent synthesis a subject of interest for pharmacological evaluation and as a reference standard in analytical chemistry.
The synthetic strategy detailed herein is a logical, multi-step sequence designed for clarity and reproducibility. It leverages common and well-understood organic transformations, beginning with the synthesis of a key chlorohydrin intermediate, followed by amination and subsequent etherification to yield the final product.
The overall synthetic pathway can be visualized as follows:
2,4-Dichloroacetophenone + Cl2 -> 2-Chloro-1-(2,4-dichlorophenyl)ethanone + HCl
2-Chloro-1-(2,4-dichlorophenyl)ethanone + NaBH4 -> 2-Chloro-1-(2,4-dichlorophenyl)ethanol
2-Chloro-1-(2,4-dichlorophenyl)ethanol + NH3 -> 2-Amino-1-(2,4-dichlorophenyl)ethanol + HCl
2-Amino-1-(2,4-dichlorophenyl)ethanol + 2,4-Dichlorobenzyl chloride -> 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine
Sources
Physicochemical properties of Miconazole impurity C
An In-Depth Technical Guide to the Physicochemical Properties of Miconazole Impurity C
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, the purity of that dose is of equal, if not greater, importance. The active pharmaceutical ingredient (API) is the therapeutic cornerstone, but it is the meticulous control of its impurities that ensures safety, efficacy, and batch-to-batch consistency. Miconazole, an imidazole antifungal agent, is a widely used medication for treating fungal infections.[1][2] Its mechanism of action involves inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane, thereby compromising the membrane's integrity.[1][2][3]
The synthesis of a complex molecule like Miconazole can inadvertently lead to the formation of related substances, or impurities. These impurities can arise from starting materials, intermediates, or degradation of the API itself. Miconazole Impurity C, identified by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), is one such related substance that must be monitored and controlled within strict limits.[4][5] This guide provides a comprehensive technical overview of the physicochemical properties of Miconazole Impurity C, offering field-proven insights into its characterization and analytical control for researchers, scientists, and drug development professionals.
PART 1: Fundamental Physicochemical Characteristics
Understanding the fundamental properties of an impurity is the bedrock of developing robust analytical methods for its detection and quantification. Miconazole Impurity C, with the IUPAC name (2RS)-2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine, is structurally distinct from the Miconazole API primarily by the absence of the imidazole ring.[1][6] This structural difference significantly impacts its physicochemical behavior.
The compound is a chiral molecule, existing as a racemate in its standard form, a characteristic it shares with the Miconazole API.[3] Its physical state is typically a colorless to pale yellow thick oil or solid, which is a critical observation for handling and preparation of reference standards.[4][7] A key characteristic that demands careful handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][8][9] This necessitates storage in a desiccated, inert environment, typically at low temperatures (-20°C), to maintain its integrity and ensure accurate weighing for analytical preparations.[8][9]
Quantitative Data Summary
The following table summarizes the core physicochemical properties of Miconazole Impurity C, compiled from various authoritative sources. This data is essential for designing analytical methods, predicting its behavior in different matrices, and ensuring its proper handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | (2RS)-2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine | [1][6] |
| CAS Number | 67358-54-7 (Free Base) | [1][6][8][9][10] |
| Molecular Formula | C₁₅H₁₃Cl₄NO | [1][6][7][8][9][10] |
| Molecular Weight | ~365.08 g/mol | [1][6][7][9] |
| Appearance | Colourless to Pale Yellow Thick Oil to Solid | [4][7][8] |
| Melting Point | >65°C (with decomposition) | [4][9] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (sonication may assist) | [4][8][9] |
| pKa (Predicted) | 7.18 ± 0.10 | [8][9] |
| Stability & Storage | Hygroscopic. Store at -20°C under an inert atmosphere. | [4][8][9] |
PART 2: Analytical Characterization & Methodologies
The definitive identification and quantification of Miconazole Impurity C rely on a suite of modern analytical techniques. The choice of technique is dictated by the need for specificity, sensitivity, and robustness, in line with regulatory expectations. The absence of the imidazole moiety, a key chromophore and basic center in the parent Miconazole, is the primary driver for the selection of specific analytical conditions that can resolve and detect this impurity.
Structural Elucidation Workflow
The initial characterization and structural confirmation of a reference standard for Miconazole Impurity C involves a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for the structural confirmation of Miconazole Impurity C.
Spectroscopic Identification Protocols
While raw spectra are proprietary to manufacturers, the methodology for obtaining them is standardized. When handling a new batch of Miconazole Impurity C reference standard, these protocols are essential for verification.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The expected spectrum for Miconazole Impurity C would be significantly different from Miconazole due to the lack of the imidazole ring and the presence of a primary amine.
-
Protocol:
-
Sample Preparation: As the substance can be an oil or solid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small amount of the sample directly onto the ATR crystal. If a solid, apply pressure to ensure good contact.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Peaks: Look for characteristic absorption bands:
-
~3300-3400 cm⁻¹: N-H stretching of the primary amine.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
~1000-1300 cm⁻¹: C-O stretching of the ether linkage.
-
~680-880 cm⁻¹: C-Cl stretching.
-
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise structure of an organic molecule. They provide information on the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the molecule's connectivity.
-
Protocol:
-
Solvent Selection: Based on its reported solubility, dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).[4][8]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The signals from the aromatic protons on the two dichlorophenyl rings, the methylene (-CH₂-) and methine (-CH-) protons of the ethylamine chain, and the amine (-NH₂) protons will be observed. Integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum. This will show distinct signals for each unique carbon atom, including the four chlorinated aromatic carbons, the ether-linked carbons, and the carbons of the ethylamine backbone.
-
C. Mass Spectrometry (MS)
-
Causality: MS provides the molecular weight of the compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering definitive confirmation of the molecular formula.
-
Protocol:
-
Sample Introduction: Prepare a dilute solution of the sample in a suitable solvent like methanol.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecule [M+H]⁺.
-
Analysis: In a full scan mode, the primary ion observed should correspond to the calculated mass of the protonated molecule (C₁₅H₁₃Cl₄NO + H⁺ ≈ 366.0). The characteristic isotopic pattern of the four chlorine atoms is a critical signature for confirmation.
-
Chromatographic Analysis: The USP Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical products. The USP has established a validated HPLC method for the analysis of Miconazole Nitrate and its organic impurities, including Impurity C.[5][11]
Causality Behind Method Choices:
-
Column: The specified L11 packing, a Phenyl-Hexyl phase, is chosen for its unique selectivity.[5] The phenyl groups provide π-π interactions with the aromatic rings of Miconazole and its impurities, while the hexyl chains offer traditional hydrophobic interactions. This dual-mode separation mechanism is crucial for resolving structurally similar compounds.
-
Mobile Phase: A gradient elution is used, starting with a higher aqueous content and moving to a higher organic content.[5] This allows for the effective elution of compounds with a wide range of polarities. The use of triethylammonium acetate acts as an ion-pairing agent and pH buffer, improving peak shape for basic compounds like Miconazole and its amine-containing impurities.
-
Detector: UV detection at a low wavelength of 215 nm is employed.[5] This wavelength is chosen because it allows for the sensitive detection of the aromatic rings, which are the primary chromophores in these molecules, ensuring that all related substances can be detected even if they lack the stronger chromophore of the imidazole ring.
Caption: High-level workflow for the quantification of Miconazole Impurity C.
Detailed HPLC Protocol (Based on USP Monograph) [5][12]
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of Methanol and Water (70:30 v/v).
-
Standard Solution: Accurately weigh and dissolve USP Miconazole Related Compound C RS in the Diluent to obtain a known concentration (e.g., as specified in the monograph, often around 1.2 µg/mL for impurity analysis).[5][12]
-
Sample Solution: Accurately weigh and dissolve the Miconazole sample to be tested in the Diluent to obtain a specified concentration (e.g., 600 µg/mL).[12]
-
System Suitability Solution (SSS): Prepare a solution containing Miconazole and all specified impurities (including Impurity C) at relevant concentrations to verify the system's resolving power.[5]
-
-
Chromatographic Conditions:
-
Column: Kinetex™ 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm (or equivalent L11 column).[5]
-
Mobile Phase A: Methanol/Water/1M Triethylammonium Acetate (30:70:1 v/v/v).
-
Mobile Phase B: Acetonitrile/Methanol/1M Triethylammonium Acetate (25:75:0.2 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0 30 5 30 10 56 27 56 30 75 35 75 36 30 | 40 | 30 |
-
-
System Suitability and Analysis:
-
Inject the SSS. The resolution between Miconazole Related Compound C and adjacent peaks must be no less than 1.5.[5][11]
-
Inject the Standard solution multiple times (n=5 or 6) and verify that the relative standard deviation (%RSD) of the peak area is acceptable (e.g., NMT 3.0%).[5]
-
Inject the Sample solution.
-
Compare the retention time of any peak in the Sample solution chromatogram to that of the peak in the Standard solution chromatogram to identify Impurity C.
-
Calculate the percentage of Miconazole Impurity C in the sample by comparing the peak area response of the impurity in the sample to the peak area response of the reference standard.
-
Conclusion
Miconazole Impurity C is a critical process-related impurity that requires stringent control to ensure the quality and safety of Miconazole drug products. A thorough understanding of its physicochemical properties—from its hygroscopic nature and solubility to its unique chromatographic behavior—is paramount for any scientist working in drug development or quality control. The methodologies outlined in this guide, grounded in pharmacopeial standards and sound scientific principles, provide a robust framework for the identification, characterization, and quantification of this impurity. By integrating spectroscopic confirmation with validated chromatographic protocols, laboratories can ensure that their analytical systems are self-validating and fully compliant with global regulatory expectations.
References
-
Naarini Molbio Pharma. Miconazole EP Impurity C. [Link]
-
Veeprho. Miconazole EP Impurity C | CAS 67358-54-7. [Link]
-
Pharmaffiliates. Miconazole-impurities. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4189, Miconazole. [Link]
-
The Japanese Pharmacopoeia. Miconazole / Official Monographs for Part I. [Link]
-
Phenomenex. USP Miconazole Nitrate Assay and Organic Impurities. [Link]
-
GLP Pharma Standards. Miconazole EP Impurity C | CAS No: 67358-54-7. [Link]
-
U.S. Food and Drug Administration. Chemistry Review Data Sheet NDA 21-026. [Link]
-
Phenomenex. Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column. [Link]
-
USP-NF. Miconazole Nitrate Monograph. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Naarini Molbio Pharma [naarini.com]
- 5. phenomenex.com [phenomenex.com]
- 6. veeprho.com [veeprho.com]
- 7. glppharmastandards.com [glppharmastandards.com]
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- 9. Miconazole EP IMpurity C | 67358-54-7 [chemicalbook.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. phenomenex.com [phenomenex.com]
- 12. uspnf.com [uspnf.com]
Miconazole Degradation Products and Pathways: A Technical Analysis
This guide provides a comprehensive technical analysis of Miconazole degradation, designed for researchers in pharmaceutical development and quality control.
Executive Summary
Miconazole, an imidazole antifungal, exhibits specific stability challenges related to its ether linkage and imidazole moiety. While relatively stable in solid form, it undergoes significant degradation under hydrolytic (acidic/basic) and oxidative stress in solution. This guide details the mechanistic pathways leading to Pharmacopoeial (EP/USP) impurities and non-pharmacopoeial degradants, providing validated analytical protocols for their detection.
Chemical Susceptibility Profile
Molecule: Miconazole Nitrate IUPAC: (RS)-1-(2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole nitrate.
Primary Degradation Sites:
-
Ether Linkage (C-O-C): The benzylic ether bond is the most labile point, susceptible to acid-catalyzed hydrolysis.
-
Imidazole Nitrogen: Prone to N-oxidation under oxidative stress and quaternary salt formation.
-
Chlorinated Aromatic Rings: Susceptible to photolytic dechlorination (homolytic fission) under UV exposure.
-
Benzylic Carbon: Vulnerable to radical attack and oxidation.
Degradation Pathways & Mechanisms
Hydrolytic Degradation (Acid/Base)
Hydrolysis is the dominant degradation pathway for Miconazole.
-
Mechanism: Acid-catalyzed cleavage of the ether linkage. The protonation of the ether oxygen increases the leaving group ability of the alcohol moiety.
-
Primary Degradants:
-
Impurity A (Alcohol): 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[1]
-
Benzyl Cleavage Product: 2,4-Dichlorobenzyl alcohol (or chloride in HCl).
-
Oxidative Degradation
Miconazole is susceptible to oxidation, particularly at the imidazole ring and the benzylic positions.
-
Mechanism: Reactive Oxygen Species (ROS) attack the electron-rich imidazole nitrogen or abstract hydrogen from the benzylic carbon.
-
Primary Degradants:
-
Miconazole N-Oxide: Formed via peroxide attack on the imidazole nitrogen.
-
Hydroxylated Adducts: Hydroxylation of the phenyl rings (often observed in metabolic studies but relevant for forced degradation).
-
Photolytic Degradation
-
Mechanism: UV irradiation (254 nm) induces homolytic fission of the C-Cl bonds.
-
Primary Degradants: Deschloro-miconazole derivatives (loss of Cl atoms from the benzene rings), corresponding to Impurities H, I, or B (Econazole) depending on the position of dechlorination.
Visualization: Degradation Pathway Map
Caption: Mechanistic map of Miconazole degradation showing hydrolytic cleavage, oxidative modification, and photolytic dechlorination pathways.[2]
Detailed Impurity Profile (EP/USP Standards)
The following table consolidates the European Pharmacopoeia (EP) and USP impurities, distinguishing between process-related impurities (isomers/analogs) and degradation products.
| Impurity Code (EP) | Common Name / Identity | Chemical Structure / Description | Origin |
| Impurity A | Deschlorobenzyl Miconazole Alcohol | (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Degradation (Hydrolysis) |
| Impurity B | Econazole | 1-(2,4-Dichlorophenyl)-2-[(4-chlorobenzyl)oxy]ethyl-imidazole | Process (Starting Material) |
| Impurity C | Miconazole Amine | (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine | Degradation (Amine formation) |
| Impurity D | Isoconazole | 1-[2-(2,4-Dichlorophenyl)-2-[(2,6-dichlorobenzyl)oxy]ethyl]-imidazole | Process (Isomer) |
| Impurity E | Quaternary Salt | Miconazole quaternary ammonium salt derivatives | Process / Stress |
| Impurity F | 3,4-Dichloro Isomer | 1-[2-(2,4-Dichlorophenyl)-2-[(3,4-dichlorobenzyl)oxy]ethyl]-imidazole | Process (Isomer) |
| Impurity G | 2,5-Dichloro Isomer | 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorobenzyl)oxy]ethyl]-imidazole | Process (Isomer) |
| Impurity H | Deschloro (Benzyl) | 1-[2-(2,4-Dichlorophenyl)-2-(benzyloxy)ethyl]-imidazole | Process / Photolysis |
| Impurity I | Deschloro (2-Chloro) | 1-[2-(2,4-Dichlorophenyl)-2-[(2-chlorobenzyl)oxy]ethyl]-imidazole | Process / Photolysis |
Experimental Protocols
Forced Degradation Protocol (Stress Testing)
This protocol is designed to achieve 10-20% degradation to validate stability-indicating methods, compliant with ICH Q1A (R2).
Step 1: Preparation of Stock Solution
-
Dissolve Miconazole Nitrate (100 mg) in Methanol (100 mL) to obtain a 1 mg/mL stock.
Step 2: Stress Conditions
| Stress Type | Reagent/Condition | Duration | Target Degradation | Neutralization |
| Acid Hydrolysis | 1.0 N HCl (1:1 v/v with Stock) | 60°C for 4-8 hours | Impurity A formation | Neutralize with 1.0 N NaOH |
| Base Hydrolysis | 1.0 N NaOH (1:1 v/v with Stock) | 60°C for 4-8 hours | Impurity A / C | Neutralize with 1.0 N HCl |
| Oxidation | 3% H₂O₂ (1:1 v/v with Stock) | RT for 24 hours | N-Oxides | Quench with Sodium Metabisulfite |
| Thermal | Solid state at 105°C | 7 days | Thermal degradants | Dissolve in diluent |
| Photolytic | UV Light (1.2 million lux hours) | ~5-7 days | Deschloro analogs | N/A |
Analytical Methodology (HPLC-UV)
-
Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Buffer (Ammonium Acetate 10mM).
-
Mobile Phase B: Acetonitrile : Methanol (1:1).
-
Gradient:
-
0 min: 70% A / 30% B
-
20 min: 20% A / 80% B
-
30 min: 20% A / 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (optimal for imidazole) or 230 nm.
-
Injection Vol: 10-20 µL.
LC-MS/MS Characterization Workflow
To identify unknown peaks observed during stress testing:
-
Ionization: ESI Positive Mode (Miconazole protonates readily at the imidazole N).
-
Parent Ion: Look for [M+H]⁺ = m/z 415/417 (characteristic chlorine isotope pattern).
-
Fragmentation:
-
m/z 159: Dichlorobenzyl cation (Cleavage of ether).
-
m/z 69: Imidazole ring fragment.
-
Impurity A: [M+H]⁺ = 257/259.
-
Impurity B (Econazole): [M+H]⁺ = 381/383.
-
Visualization: Analytical Decision Matrix
Caption: Workflow for identifying and quantifying miconazole degradation products using HPLC and LC-MS.
References
- European Pharmacopoeia (Ph. Eur.). Miconazole Nitrate Monograph 0513. 7th Edition. (Defines Impurities A-I and acceptance limits).
-
United States Pharmacopeia (USP) . Miconazole Nitrate.[2][3][4][5][6] USP-NF Online. (Source for "Related Compounds" and HPLC methods). Link
-
De Souza, A. B., et al. (2023). "Removal of miconazole from water by O3, UV/H2O2 and electrochemical advanced oxidation: Real-time process monitoring and degradation pathway elucidation." Journal of Environmental Chemical Engineering, 11. (Detailed oxidative pathways).
-
Karnik, A., et al. (2022). "Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characterization of Hydrolytic Degradation Products." Indian Journal of Pharmaceutical Sciences, 84(2), 268-280. (Hydrolytic degradation protocols and LC-MS data).
-
Gadi, N., et al. (2025). "Elimination of miconazole nitrate from water by electro-Fenton: effect of operating parameters and degradation pathway." RSC Advances. (Advanced oxidation intermediates).
- Bagyalakshmi, J., et al. (2012). "Forced degradation studies and validated stability-indicating HPTLC method for determination of miconazole nitrate in soft lozenges." Der Pharmacia Lettre, 4(6), 1793-1804. (Stress testing conditions).
Sources
Methodological & Application
Advanced Analytical Method Development: Miconazole EP Impurity C
Application Note & Protocol Guide
Executive Summary
This application note details the development of a stability-indicating UHPLC method for the quantification of Miconazole EP Impurity C . Unlike the active pharmaceutical ingredient (API), Impurity C contains a primary amine group resulting from the loss of the imidazole ring. This structural difference creates significant chromatographic challenges, specifically peak tailing and resolution loss on standard C18 stationary phases.
This guide moves beyond standard pharmacopoeial monographs (EP/USP), employing an Analytical Quality by Design (AQbD) approach to optimize stationary phase selectivity and mobile phase pH. We utilize a Phenyl-Hexyl stationary phase to exploit
Scientific Background & Mechanistic Insight
The Analyte: Impurity C
Chemical Name: (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine.[1][2][3][4]
Molecular Formula:
The Separation Challenge
Standard silica-based C18 columns often possess residual silanol groups (
-
Severe Peak Tailing: Asymmetry factor (
) > 2.0. -
Retention Shifts: Variable retention based on column age and silanol activity.
The Solution: Interaction & pH Control
To overcome this, we employ a two-pronged strategy:
-
Stationary Phase: A Phenyl-Hexyl phase provides alternative selectivity. The phenyl ring on the ligand interacts with the electron-deficient dichloro-benzene rings of the miconazole family via
stacking, improving separation based on ring substitution patterns rather than just hydrophobicity. -
Mobile Phase: Using an acidic buffer (pH 2.5 - 3.0) ensures the silanols remain protonated (neutral), minimizing secondary interactions with the amine of Impurity C.
Mechanistic Visualization
The following diagram illustrates the structural transformation and the chromatographic interaction logic.
Figure 1: Mechanistic pathway from API degradation to chromatographic solution.
Experimental Protocol
Reagents & Standards
-
Miconazole Nitrate CRS: European Pharmacopoeia Reference Standard.[5]
-
Impurity C Standard: (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine (often available as Nitrate or HCl salt).[4]
-
Ammonium Acetate: volatile buffer suitable for UV and MS.
-
Water: Milli-Q (18.2 MΩ·cm).
Chromatographic Conditions (UHPLC)
This method is modernized from the EP isocratic method to a gradient method for better impurity profiling.
| Parameter | Setting | Rationale |
| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Phenyl selectivity for chlorinated aromatics; Core-shell for efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 3.0 (adjusted w/ Formic Acid) | Low pH suppresses silanol activity; Buffer maintains ionization state. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic chlorinated compounds. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID UHPLC columns. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Injection Vol | 2.0 µL | Low volume to prevent solvent effects on early eluting amine. |
| Detection | UV @ 220 nm | Max absorbance for benzenoid rings; 235 nm is alternative. |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial hold for polar impurities |
| 2.0 | 85 | 15 | End of hold |
| 12.0 | 20 | 80 | Gradient ramp to elute API |
| 14.0 | 20 | 80 | Wash step |
| 14.1 | 85 | 15 | Return to initial |
| 17.0 | 85 | 15 | Re-equilibration |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 10 mg Miconazole Nitrate in 10 mL Diluent.
-
Impurity Spike: Spike Impurity C at 0.5% level (relative to API) for system suitability testing.
Method Development Workflow
The following flowchart outlines the decision-making process used to arrive at the Phenyl-Hexyl/Acidic Buffer system.
Figure 2: Analytical Quality by Design (AQbD) decision tree for column and buffer selection.
Validation Parameters (Self-Validating Systems)
To ensure the method is robust and trustworthy, the following criteria must be met during validation (per ICH Q2(R1)).
System Suitability
-
Resolution (
): > 2.0 between Impurity C and any adjacent peak (often Impurity A or Econazole). -
Tailing Factor (
): NMT (Not More Than) 1.5 for Impurity C. Note: If , replace column or lower pH. -
Precision: RSD < 2.0% for 6 replicate injections of the standard.
Linearity & Range
-
Range: LOQ to 150% of the specification limit (0.25% in EP).
-
Criterion:
.
Limit of Quantification (LOQ)
-
Estimated at Signal-to-Noise (S/N) ratio of 10:1.
-
Target: < 0.05% (reporting threshold).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Impurity C Tailing | Silanol interaction; pH too high. | Ensure pH is ≤ 3.[7]0. Use a "Base Deactivated" (BDS) or Hybrid particle column. |
| Resolution Loss (Imp C vs. A) | Organic modifier strength too high. | Decrease %B at the start of the gradient (e.g., start at 10% B). |
| Baseline Drift | UV absorbance of acetate buffer. | Ensure reference wavelength is off, or switch to Phosphate buffer (non-volatile) if MS is not required. |
References
-
European Directorate for the Quality of Medicines (EDQM). Miconazole Nitrate Monograph 0939. European Pharmacopoeia.[3][5][8] Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101642555, Miconazole EP Impurity C. Retrieved from: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Phenomenex. Application Note: USP Miconazole Nitrate Assay and Organic Impurities. (Modernized approach reference). Available at: [Link]
Sources
Advanced Protocol: Miconazole EP Impurity C Reference Standard Application
Executive Summary & Regulatory Context[1][2][3][4]
In the high-stakes landscape of antifungal drug development, the control of Miconazole Nitrate impurities is not merely a compliance checkbox but a critical safety directive. Miconazole EP Impurity C (identified as the primary amine precursor) represents a specific challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its distinct UV response characteristics.
This application note provides a definitive, autonomous guide for the utilization of Miconazole EP Impurity C reference standards. Unlike generic templates, this protocol addresses the specific physicochemical behavior of the amine-variant impurity, ensuring precise quantification under European Pharmacopoeia (Ph. Eur.) and ICH Q3A(R2) guidelines.[1][2][3]
The Regulatory "Why"
Under ICH Q3A, impurities exceeding the identification threshold (0.10%) must be structurally characterized and quantified. Impurity C is a specified impurity in the EP monograph; therefore, failure to accurately determine its Relative Response Factor (RRF) can lead to mass balance errors and regulatory rejection during batch release.
Chemical Profile & Mechanistic Insight
To analyze the impurity, one must understand its origin. Miconazole is synthesized via the imidazole substitution of an alkyl halide or sulfonate intermediate. Impurity C is the primary amine analogue, often resulting from incomplete alkylation or specific side reactions during the synthesis of the imidazole ring.
Structural Comparison
-
Miconazole (API): Contains a bulky imidazole ring attached to the ethyl chain.
-
Impurity C: The imidazole ring is absent, replaced by a primary amine group (
).
Implication for Analysis: The loss of the imidazole ring significantly alters the polarity (retention time) and the molar absorptivity (UV response) of the molecule. You cannot assume a 1:1 response ratio with the API.
Chemical Identity Table[2][8]
| Parameter | Detail |
| Common Name | Miconazole EP Impurity C |
| Chemical Name | (2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine |
| CAS Number | 67358-54-7 (Free base) / 2724689-95-4 (Nitrate salt) |
| Molecular Formula | |
| Molecular Weight | 365.08 g/mol (Free base) |
| Function | Process Impurity / Reference Marker |
| pKa | ~8.5 (Amine basicity - affects peak shape in acidic mobile phases) |
Visualization: Structural Relationship
The following diagram illustrates the structural divergence between the API and Impurity C, highlighting the functional group change that dictates the chromatographic separation strategy.
Figure 1: Structural divergence.[4][5][6] Impurity C arises when the ethyl chain terminates in an amine rather than the target imidazole ring.
Analytical Protocol: HPLC Method (EP Compliant)
This protocol is grounded in the standard EP monograph but optimized for robustness in modern UPLC/HPLC systems.
Chromatographic Conditions[1][5][9][11][12][13][14]
-
Column: Octadecylsilyl silica gel (C18),
, packing (e.g., Waters Symmetry or Agilent Zorbax). -
Mobile Phase:
-
Dissolve
of Ammonium Acetate in a mixture of: -
Acetonitrilengcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Methanolngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Waterngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Note: The high organic content (
) is necessary to elute the highly lipophilic Miconazole, while the buffer controls the ionization of the amine (Impurity C) and imidazole (API).
-
-
Flow Rate:
. -
Detection: UV spectrophotometer at 235 nm .
-
Injection Volume:
.[7]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Temperature:
(Ambient).
Standard Preparation Strategy (The "Self-Validating" Approach)
Do not rely on single-point calibration. Use a bracketing standard approach to ensure system drift does not invalidate results.
Stock Solution A (Impurity C):
-
Weigh
of Miconazole Impurity C Reference Standard. -
Dissolve in
of Mobile Phase. -
Sonicate for 5 minutes (Amine salts can be sticky).
-
Concentration:
.
Stock Solution B (Miconazole API):
-
Weigh
of Miconazole Nitrate CRS.[5] -
Dissolve in
of Mobile Phase. -
Concentration:
.
System Suitability Solution:
Mix
Advanced Application: Relative Response Factor (RRF) Determination
Since Impurity C lacks the imidazole ring (a significant chromophore), its UV absorption at 235 nm differs from Miconazole. You cannot quantify it by simple area normalization without a correction factor.
Protocol for RRF Calculation
Objective: Determine the correction factor (
-
Linearity Preparation: Prepare 5 concentration levels for both Impurity C and Miconazole (Range:
to of nominal sample concentration). -
Injection: Inject each level in triplicate.
-
Data Plotting: Plot Concentration (x-axis) vs. Peak Area (y-axis) .
-
Calculation:
Correction Factor (CF):
The EP often uses the reciprocal for calculation:
If RRF is found to be 0.4 (hypothetically), the impurity has less than half the response of the drug. Ignoring this would underestimate the impurity by 60%, potentially releasing a toxic batch.
Visualization: RRF Workflow
Figure 2: Workflow for establishing the Relative Response Factor (RRF) to ensure accurate quantification.
Troubleshooting & Best Practices
Peak Tailing (The Amine Effect)
Impurity C is a primary amine. On older silica columns, free silanol groups can interact with the amine, causing severe peak tailing.
-
Solution: Ensure the Ammonium Acetate concentration is accurate (
as per EP). The ammonium ions compete for silanol sites, sharpening the amine peak. -
Column Choice: Use "End-capped" or "Base-deactivated" C18 columns.
Retention Time Drift
The mobile phase is complex (ACN/MeOH/Water). Evaporation of Methanol over long runs changes the polarity.
-
Protocol: Use a capped solvent reservoir and pre-mixed mobile phase. Do not rely on the pump to mix lines A/B/C for this specific isocratic method if high precision is required.
Stability
Impurity C (as a free base) is sensitive to oxidation.
-
Storage: Store the reference standard at
protected from light. -
Solution Stability: Freshly prepare solutions. If solutions turn yellow, oxidation of the amine has occurred; discard immediately.
References
-
European Pharmacopoeia (Ph.[1][2][5][8] Eur.) . Miconazole Nitrate Monograph 01/2017:0513. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 101642555, Miconazole EP Impurity C. [Link]
-
World Health Organization (WHO) . The International Pharmacopoeia: Miconazole Nitrate. [Link]
Sources
- 1. pharmasciences.in [pharmasciences.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. veeprho.com [veeprho.com]
- 4. Miconazole EP IMpurity C | 67358-54-7 [chemicalbook.com]
- 5. Miconazole EP Impurity C Nitrate (Miconazole USP Related C… [cymitquimica.com]
- 6. Miconazole EP impurity C | C15H13Cl4NO | CID 101642555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. drugfuture.com [drugfuture.com]
Technical Application Note: Stability Profiling and Quantification of Miconazole Impurity C
Executive Summary & Chemical Context[1][2][3]
In the development of Miconazole Nitrate formulations, the control of Impurity C (Ph. Eur.) / Related Compound C (USP) is a critical quality attribute (CQA). Unlike oxidative degradants, Impurity C is chemically identified as 2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine .
Its presence typically indicates either carryover from the synthetic process (unreacted intermediate prior to imidazole coupling) or, less commonly, specific degradation pathways involving C-N bond cleavage under extreme stress. This protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method utilizing Phenyl-Hexyl stationary phase chemistry , which offers superior selectivity for the aromatic halogenated moieties of Miconazole compared to traditional C18 columns.
Chemical Identity[1][2][4][5][6]
-
Target Impurity (Impurity C): 2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine.[1][7][8]
-
Molecular Formula:
[9][7][8]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Criticality: This impurity possesses a primary amine functionality, making it significantly more polar than the parent drug, yet it retains the lipophilic dichlorobenzyl ether core, creating separation challenges in standard reverse-phase systems.
Analytical Method Development (The "How" & The "Why")
Chromatographic Rationale
Standard C18 columns often fail to resolve Impurity C from other polar degradation products (like the alcohol hydrolysis product) due to "hydrophobic collapse" or insufficient pi-pi interaction. This protocol mandates a Phenyl-Hexyl column.[2][5]
-
Mechanism: The phenyl ring on the stationary phase engages in
stacking interactions with the electron-deficient dichlorophenyl rings of Miconazole and Impurity C. This provides an orthogonal separation mechanism to pure hydrophobicity, enhancing resolution between the amine (Impurity C) and the imidazole (Parent).
Instrument Parameters & Conditions
| Parameter | Specification | Rationale |
| Column | Kinetex® 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm | Core-shell technology provides UHPLC-like resolution at lower backpressures; Phenyl-Hexyl ensures selectivity. |
| Mobile Phase A | Methanol / Water / 1M Ammonium Acetate (30:70:1 v/v) | Ammonium acetate acts as a chaotic agent to improve peak shape of the basic amine (Impurity C). |
| Mobile Phase B | Acetonitrile / Methanol / 1M Ammonium Acetate (25:75:0.2 v/v) | High organic strength for eluting the hydrophobic parent; Acetonitrile reduces viscosity. |
| Flow Rate | 0.8 mL/min | Optimized for Van Deemter minima of 2.6 µm particles. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Detection | UV @ 215 nm | Miconazole lacks strong chromophores above 250 nm; 215 nm targets the benzenoid absorption. |
| Injection Vol | 10 µL | Standard load to prevent column overload while maintaining sensitivity. |
Gradient Program
Note: This gradient is designed to elute the polar Impurity C early while preventing the late-eluting parent peak from broadening.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Equilibration) |
| 5.0 | 30 | Isocratic hold for polar impurity separation |
| 27.0 | 56 | Linear ramp to elute Miconazole |
| 35.0 | 75 | Wash to remove highly lipophilic dimers |
| 36.0 | 30 | Return to initial |
| 40.0 | 30 | Re-equilibration |
Forced Degradation & Stability Protocol
To validate that the method is "stability-indicating," we must prove that Impurity C can be quantified without interference from other degradants generated under stress.
Stress Testing Workflow (Self-Validating System)
Perform the following stress conditions on the Drug Substance (DS) and Drug Product (DP).
-
Acid Hydrolysis: 1N HCl, 60°C, 24 hours. Target: Ether cleavage.
-
Base Hydrolysis: 1N NaOH, 60°C, 24 hours. Target: Amine degradation.
-
Oxidation: 3%
, Ambient, 4 hours. Target: N-oxide formation on imidazole. -
Thermal: 105°C, 24 hours (Solid state).
Success Criterion: Peak Purity Index (via Diode Array Detector) for Miconazole and Impurity C must be > 0.990. Resolution (
Stability Study Design (ICH Q1A R2)
The following table summarizes the required storage conditions to monitor the evolution of Impurity C over time.
| Study Type | Storage Condition | Time Points (Months) |
| Long Term | 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 0, 1, 3, 6 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 0, 6, 9, 12 (If accelerated fails) |
Visualizing the Workflow & Pathway
Degradation & Separation Logic
The following diagram illustrates the structural relationship and the analytical logic for separating the amine impurity from the parent.
Caption: Logical flow of Miconazole degradation to Impurity C and the chromatographic mechanism used to resolve them.
Stability Testing Workflow
Caption: Step-by-step workflow for executing the stability study from chamber storage to compliance decision.
Calculation & Reporting
To ensure trustworthiness in reporting, use the Relative Response Factor (RRF) . Impurity C (amine) has a different extinction coefficient at 215 nm compared to Miconazole (imidazole).
- : Peak area of Impurity C in sample.
- : Peak area of Miconazole in standard.
- : Concentration of Standard (mg/mL).
- : Concentration of Sample (mg/mL).
- : Potency of standard.
- : Relative Response Factor (Typically determined during validation; if unknown, assume 1.0 for initial screening but validate for filing).
Acceptance Criteria (General Guideline):
-
Impurity C Level: NMT (Not More Than) 0.25% (or compliant with ICH Q3A limits based on daily dose).
References
-
European Pharmacopoeia (Ph. Eur.) . Miconazole Nitrate Monograph 01/2008:0513. Strasbourg, France: EDQM.
-
U.S. Pharmacopeia (USP) . Miconazole Nitrate: Organic Impurities. USP-NF. Rockville, MD.
-
Phenomenex . Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column. Application Note TN-1236.
-
ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[10]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 101642555, Miconazole EP impurity C.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. phenomenex.com [phenomenex.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. Miconazole EP impurity C | C15H13Cl4NO | CID 101642555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. ICH Official web site : ICH [ich.org]
Advanced Impurity Profiling of Miconazole Nitrate
From HPLC-UV Quantification to LC-MS/MS Structural Elucidation
Executive Summary
This application note details a multi-dimensional analytical strategy for the impurity profiling of Miconazole Nitrate, an imidazole antifungal agent. While pharmacopeial methods (USP/EP) provide a baseline for compliance, modern drug development requires a deeper understanding of impurity origins—distinguishing between process-related isomers (e.g., Impurity F, D) and degradation products (e.g., Impurity A, H).
This guide transitions from the traditional titration-based assays to a modernized HPLC-UV workflow using Phenyl-Hexyl stationary phases for superior isomer separation, complemented by LC-MS/MS for structural elucidation of unknowns and GC-HS for residual solvent monitoring.
Impurity Genealogy & Classification
Understanding the "family tree" of impurities is critical for root-cause analysis. Miconazole impurities generally stem from the regioselectivity of the etherification step or the stability of the ether linkage.
2.1 The Impurity Landscape
| Impurity (EP/USP) | Chemical Identity | Origin | Classification |
| Impurity A | (1RS)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Degradation (Hydrolysis) / Intermediate | Degradant / Process |
| Impurity C | (2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichloro-phenyl)ethanamine | Process (Side Reaction) | Process |
| Impurity D | 2,6-Dichlorobenzyl isomer | Process (Regio-isomer of reagent) | Process |
| Impurity F | 3,4-Dichlorobenzyl isomer | Process (Regio-isomer of reagent) | Process |
| Impurity H | Miconazole N-Oxide | Degradation (Oxidation) | Degradant |
| Impurity I | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (isomer) | Process | Process |
2.2 Synthesis & Degradation Pathway
The following diagram maps the entry points of key impurities during synthesis and degradation. Note how the quality of the 2,4-Dichlorobenzyl chloride starting material directly dictates the presence of Impurities D and F.
Figure 1: Mechanistic origin of Miconazole impurities. Impurities D and F are "genetic" defects from starting materials, while A and H are stability indicators.
Protocol 1: Modernized HPLC-UV for Related Substances
Objective: Separation and quantification of Miconazole and its related substances (A, F, D).
Rationale: Traditional C18 columns often fail to resolve the positional isomers (Impurity F vs. Miconazole) due to identical hydrophobicity. This protocol uses a Phenyl-Hexyl stationary phase, which exploits
Chromatographic Conditions
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or USP L11 equivalent).
-
Column Temperature: 40°C.
-
Detection: UV @ 215 nm (Maximal absorbance for chlorinated aromatics).
-
Injection Volume: 10 µL.
Mobile Phase Preparation[3][2][4][5][6][7]
-
Buffer (1M TEAA): Dissolve 14 mL of Triethylamine in 80 mL water. Adjust pH to 6.5 with Glacial Acetic Acid. Dilute to 100 mL.
-
Solution A: Methanol / Water / Buffer (30 : 70 : 1 v/v).[1][2]
-
Solution B: Acetonitrile / Methanol / Buffer (25 : 75 : 0.2 v/v).[1][2]
Gradient Program
| Time (min) | % Solution A | % Solution B | Comment |
| 0.0 | 70 | 30 | Equilibration |
| 10.0 | 44 | 56 | Elution of polar degradants (Imp A) |
| 27.0 | 44 | 56 | Isocratic hold for isomer resolution |
| 30.0 | 25 | 75 | Wash |
| 35.0 | 25 | 75 | Wash |
| 36.0 | 70 | 30 | Re-equilibration |
System Suitability Criteria (Self-Validation)
-
Resolution (
): NLT 1.5 between Impurity F and Miconazole . (Critical Pair). -
Symmetry Factor: NMT 2.0 for Miconazole peak.
-
Precision: RSD NMT 0.73% for Miconazole peak area (n=6).
Protocol 2: LC-MS/MS for Unknown Identification
Objective: Structural elucidation of unknown peaks appearing >0.10% (ICH Q3A threshold). Rationale: UV data is insufficient for identifying novel degradation products (e.g., hydrolysis variants). LC-MS/MS provides molecular weight and fragmentation fingerprints.[7]
Instrument Parameters (Q-TOF or Triple Quad)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[4][7]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 350°C.
-
Mobile Phase:
Fragmentation Logic (MS/MS)
When analyzing spectra, look for these diagnostic ions:
-
Parent Ion (
): m/z 415/417 (Miconazole characteristic isotope pattern due to 4 Cl atoms). -
Fragment m/z 159: 2,4-dichlorobenzyl carbocation (Cleavage of the ether bond). Indicates the "top" half of the molecule is intact.
-
Fragment m/z 69: Imidazole ring fragment.
Workflow for Unknowns:
-
Scan Mode: Full scan (m/z 100–600) to locate the parent mass.
-
Product Ion Scan: Select parent mass and apply Collision Energy (20–40 eV).
-
Interpretation:
-
If m/z 159 is present but parent mass is +16 amu (431), suspect N-Oxide (Impurity H) .
-
If m/z 159 is absent, suspect modification on the benzyl ring (e.g., Impurity F isomerism).
-
Protocol 3: Residual Solvents by GC-HS
Objective: Quantification of Class 2 and 3 solvents used in synthesis (Methanol, Toluene, Acetone). Rationale: Miconazole Nitrate is often crystallized from methanol or acetone. Toluene is a common process solvent. Direct injection is avoided to prevent non-volatile API from contaminating the liner; Headspace (HS) is mandatory.
GC-HS Conditions (USP <467> Adapted)
-
Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane), 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Nitrogen or Helium @ 35 cm/sec (Constant Linear Velocity).
-
Detector: FID @ 250°C.
-
Headspace Parameters:
-
Incubation Temp: 80°C.
-
Incubation Time: 45 min.
-
Transfer Line: 110°C.
-
Sample Preparation[9][1][3][2][5][6][8]
-
Standard Stock: Prepare a mixture of Methanol (3000 ppm limit), Toluene (890 ppm limit), and Acetone (5000 ppm limit) in Dimethyl Sulfoxide (DMSO).
-
Test Solution: Dissolve 0.5 g Miconazole Nitrate in 5.0 mL DMSO in a 20 mL headspace vial. Cap and crimp immediately.
References
-
European Pharmacopoeia (Ph.[10] Eur.) . "Miconazole Nitrate Monograph 01/2008:0513". European Directorate for the Quality of Medicines. Link
-
United States Pharmacopeia (USP) . "Miconazole Nitrate: Assay and Organic Impurities". USP-NF Online.[1] Link[1]
-
Phenomenex Application Note . "Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex Phenyl-Hexyl". Link
-
Zhang, F., et al. (2004). "Structure and generation mechanism of a novel degradation product...". Journal of Pharmaceutical Sciences. Link
-
ICH Guidelines . "Q3A(R2): Impurities in New Drug Substances". International Council for Harmonisation.[4][6][7] Link
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. uspnf.com [uspnf.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. lcms.cz [lcms.cz]
- 6. scribd.com [scribd.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. innoteg-instruments.com [innoteg-instruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Miconazole EP Impurity A Nitrate | CymitQuimica [cymitquimica.com]
Application Note & Protocol: Synthesis of Miconazole EP Impurity C for Research Applications
Abstract
This comprehensive application note provides a detailed protocol for the chemical synthesis of Miconazole EP Impurity C, chemically known as (2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine. The synthesis of this and other impurities is crucial for the development and validation of analytical methods, quality control in drug manufacturing, and for toxicological studies.[1][2] This document offers a step-by-step guide intended for researchers, scientists, and professionals in drug development, detailing a plausible and robust synthetic route, purification methods, and characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction: The Significance of Miconazole Impurity C
Miconazole is a widely used antifungal medication belonging to the imidazole family.[2] It is primarily used to treat fungal infections of the skin and vagina.[2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the quality, safety, and efficacy of the final drug product. Regulatory bodies, such as the European Pharmacopoeia (EP), mandate the control and monitoring of these impurities.[3]
Miconazole EP Impurity C is a specified impurity in the European Pharmacopoeia monograph for Miconazole Nitrate.[3] Its chemical structure is (2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine.[1][4][5] The availability of pure Miconazole EP Impurity C is essential for its use as a reference standard in analytical method development and validation, ensuring the accurate quantification of this impurity in Miconazole API and formulated products.[1] This application note outlines a detailed synthetic protocol to obtain this impurity for research and quality control purposes.
Proposed Synthetic Pathway
The synthesis of Miconazole EP Impurity C can be approached by adapting known synthetic routes for Miconazole and its analogues.[6][7] A logical and efficient two-step synthetic pathway is proposed, starting from the commercially available 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one.
The overall synthetic transformation is as follows:
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Miconazole EP impurity C | C15H13Cl4NO | CID 101642555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Forced degradation studies of Miconazole
Application Note: Strategic Forced Degradation Profiling of Miconazole Nitrate
Executive Summary & Structural Logic
Forced degradation (stress testing) is not merely a "check-box" exercise; it is the forensic science of drug development. For Miconazole Nitrate (MCN) , an imidazole antifungal, stability is generally high, yet specific moieties present distinct vulnerabilities.
This guide moves beyond generic protocols to target the specific chemical liabilities of MCN. We focus on the ether linkage (susceptible to hydrolysis) and the imidazole ring (susceptible to oxidation and photolysis). The goal is to generate degradation products (DPs) comprising 5–20% of the parent peak to validate the stability-indicating capability of your analytical method.
Chemical Vulnerability Map
-
Ether Linkage: The benzylic ether bond is the primary weak point. Under acidic conditions, this hydrolyzes to form Impurity C (1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol).
-
Imidazole Ring: Susceptible to N-oxidation under strong peroxide stress and ring cleavage/loss under extreme photolytic or thermal stress, potentially yielding Impurity F (2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethanamine).
-
Chirality: MCN possesses a chiral center but is used as a racemate.[1] While enantiomeric interconversion is rare under standard stress, it is a theoretical consideration for chiral methods.
Experimental Protocols (Step-by-Step)
Crucial Pre-requisite: All stress samples must be compared against a freshly prepared "Control" sample (unstressed) and a "Blank" (stressed placebo/solvent) to rule out artifacts.
Hydrolytic Degradation (Acid & Base)
Objective: Induce ether cleavage (Impurity C).
-
Preparation: Prepare a 1.0 mg/mL stock solution of MCN in Methanol.
-
Acid Stress:
-
Transfer 5.0 mL of Stock to a volumetric flask.
-
Add 5.0 mL of 1.0 N HCl .
-
Condition: Reflux at 80°C for 2–4 hours.
-
Quenching: Allow to cool. Neutralize exactly with 5.0 mL of 1.0 N NaOH .
-
Dilution: Dilute to analytical concentration (e.g., 100 µg/mL) with Mobile Phase.
-
-
Base Stress:
-
Transfer 5.0 mL of Stock to a flask.
-
Add 5.0 mL of 1.0 N NaOH .
-
Condition: Reflux at 80°C for 2–4 hours. (Note: MCN is relatively stable in base; if <5% degradation occurs, increase time to 12h).
-
Quenching: Neutralize with 5.0 mL of 1.0 N HCl .
-
-
Validation: Verify pH is ~7.0 before injection to prevent peak distortion.
Oxidative Degradation
Objective: Induce N-oxide formation or radical-mediated cleavage.
-
Preparation: Transfer 5.0 mL of Stock (1.0 mg/mL) to a flask.
-
Stress: Add 5.0 mL of 3% Hydrogen Peroxide (H₂O₂) .
-
Note: Start with 3%.[2] If degradation is negligible after 6 hours at Room Temp (RT), escalate to 10% H₂O₂ or heat to 60°C.
-
-
Quenching (Critical): H₂O₂ can damage HPLC columns. Quench by adding Catalase enzyme or Sodium Sulfite solution, or ensure dilution is sufficient (e.g., >1:20) if the column is robust.
-
Dilution: Dilute to target concentration with Mobile Phase.
Photolytic Degradation (ICH Q1B)
Objective: Simulate light exposure (radical degradation).
-
Solid State: Spread MCN API powder as a thin layer (<3 mm) in a quartz petri dish.
-
Solution State: Prepare 1.0 mg/mL solution in quartz cuvettes.
-
Exposure: Expose to 1.2 million lux hours (Vis) and 200 W-hr/m² (UV).
-
Dark Control: Wrap a duplicate sample in aluminum foil and place alongside the exposed sample to differentiate thermal effects from light effects.
-
Visualization of Workflows
Diagram 1: The Forced Degradation Execution Logic
This workflow ensures mass balance and safety during the experiment.
Caption: Operational workflow for Miconazole Nitrate stress testing, emphasizing the critical neutralization step prior to analysis.
Diagram 2: Miconazole Degradation Pathways
Based on the ether linkage and imidazole stability.
Caption: Primary degradation pathways of Miconazole. Impurity C is the most common degradant observed in acidic liquid formulations.
Analytical Methodology (Stability Indicating)
To successfully separate MCN from Impurity C and F, a gradient method is required. Isocratic methods often fail to elute the highly lipophilic degradation products or separate the early eluting polar impurities.
Recommended HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Inertsil ODS-3V) or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Phenyl-hexyl offers unique selectivity for the imidazole ring and aromatic impurities. |
| Mobile Phase A | Buffer: 10mM Phosphate or Ammonium Acetate (pH 3.5–4.5) | Low pH suppresses silanol activity and ensures imidazole protonation (better peak shape). |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for imidazoles compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 230 nm or 235 nm | Optimal absorbance for the dichlorophenyl moiety; minimizes solvent cutoff noise. |
| Injection Vol | 10–20 µL | Dependent on sensitivity requirements. |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 75 | 25 | Initial equilibration |
| 5.0 | 75 | 25 | Hold for polar impurities |
| 20.0 | 20 | 80 | Linear ramp to elute MCN and lipophilic DPs |
| 25.0 | 20 | 80 | Wash |
| 26.0 | 75 | 25 | Re-equilibration |
Data Analysis & Acceptance Criteria
-
Peak Purity (DAD): Use a Diode Array Detector to scan the MCN peak (200–400 nm). The "Purity Angle" must be less than the "Purity Threshold," confirming no co-eluting impurities hide under the main peak.
-
Mass Balance:
Ideally, this sum should be 95%–105% of the initial control value. If significantly lower, suspect non-chromatographic degradation (e.g., volatile products or precipitation). -
Resolution (Rs): Ensure
between Miconazole and the nearest degradation peak (likely Impurity C).
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[3][4][5][6] International Council for Harmonisation.[7][8]
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[7][8]
-
Pagare, P. K., et al. (2012).[7] Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenges. Scholars Research Library.
-
De Zan, M. M., et al. (2009). Development and validation of a simple stability-indicating high performance liquid chromatographic method for the determination of miconazole nitrate in bulk and cream formulations. Talanta.
-
Phenomenex Application Note . Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column.[2]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Status: Active Operator: Senior Application Scientist Ticket ID: MIC-OPT-2024 Subject: Troubleshooting Resolution, Peak Tailing, and Method Modernization
Introduction: The Analytical Landscape
Welcome to the technical support hub for Miconazole Nitrate analysis. As researchers, you likely rely on pharmacopeial monographs (USP/EP) as a starting point. However, the traditional USP method—often utilizing 5 µm fully porous L1 (C18) columns—can suffer from long run times, poor resolution of critical pairs (specifically Impurity F and Econazole), and significant peak tailing due to the basic imidazole moiety interacting with residual silanols.
This guide provides a refined, self-validating workflow to modernize your analysis using Core-Shell technology and phenyl-hexyl selectivity, ensuring you meet System Suitability Testing (SST) requirements with higher throughput.
Part 1: Troubleshooting & Optimization (FAQ)
Q1: I am failing the resolution requirement (Rs > 1.5) between Miconazole and Impurity F. How do I fix this?
Diagnosis: Impurity F (2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethanamine) is structurally very similar to Miconazole, differing primarily by the lack of the imidazole ring. On standard C18 columns, hydrophobic selectivity alone is often insufficient to separate them completely, especially if the column has high silanol activity.
The Fix: Selectivity Engineering Switch from a standard C18 (L1) to a Phenyl-Hexyl (L11) stationary phase.
-
Mechanism: Miconazole and its impurities are rich in chlorinated aromatic rings. A Phenyl-Hexyl phase engages in
interactions with these rings. Because Impurity F lacks the imidazole ring found in Miconazole, the electron density distribution differs, resulting in a distinct separation factor ( ) on phenyl phases that C18 cannot achieve. -
Protocol Adjustment:
-
Column: Kinetex Phenyl-Hexyl or CORTECS Phenyl (2.6 µm or 2.7 µm).
-
Mobile Phase Modifier: Ensure you are using Methanol (MeOH) rather than Acetonitrile (ACN) as the primary organic modifier. ACN can suppress
interactions; MeOH promotes them.
-
Q2: The Miconazole peak exhibits severe tailing (Tailing Factor > 2.0). Is my column dead?
Diagnosis:
Not necessarily. Miconazole is a weak base (pKa ~6.77). At neutral or acidic pH, the imidazole nitrogen is protonated (
The Fix: Silanol Blocking & pH Tuning
-
Buffer Selection: Use Triethylammonium Acetate (TEAA) or add Triethylamine (TEA) to your phosphate buffer. The TEA competes for the active silanol sites, effectively "blocking" them from the Miconazole molecule.
-
pH Strategy: Maintain mobile phase pH between 3.0 and 4.5.
-
Why? At pH < 3.0, silanols are protonated (
) and neutral, reducing interaction. However, ensure your column is stable at low pH.
-
Q3: I see baseline drift and "ghost peaks" during gradient elution.
Diagnosis: This is often caused by the "UV Cutoff" conflict. If you are using Nitrate buffers or high concentrations of TEA/Acetate and detecting at low wavelengths (< 210 nm), the buffer absorbance changes as the organic composition increases.
The Fix:
-
Wavelength: Miconazole has strong absorption at 230–235 nm . detecting here reduces background noise compared to 210 nm.
-
Buffer: Switch to Ammonium Acetate (10-20 mM) if using LC-MS, or Phosphate buffer (if using UV only) for better UV transparency.
Part 2: The Refined Experimental Protocol
This protocol modernizes the USP approach by utilizing Core-Shell (Fused-Core) particle technology. This allows for UHPLC-like performance (high efficiency) on standard HPLC systems (lower backpressure).
Method Parameters
| Parameter | USP Standard (Traditional) | Refined High-Throughput Method |
| Column | L1 (C18) or L11 (Phenyl), 5 µm, 250 x 4.6 mm | Core-Shell Phenyl-Hexyl (L11), 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | Buffer: Water (70:30) | 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile / Methanol | Methanol / Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 - 2.0 mL/min | 0.8 - 1.2 mL/min |
| Injection Vol | 10-20 µL | 5-10 µL |
| Detection | UV 215-230 nm | UV 230 nm (Better S/N ratio) |
| Run Time | ~25-40 mins | < 12 mins |
Step-by-Step Preparation
-
System Suitability Solution (SST):
-
Dissolve Miconazole Nitrate RS and Miconazole Related Compound F RS in the Mobile Phase.[1]
-
Target Concentration: 0.1 mg/mL (Miconazole) and 0.006 mg/mL (Impurity F).
-
Goal: Achieve Resolution (Rs) > 1.5 between these two peaks.
-
-
Sample Extraction (Creams/Ointments):
-
Disperse 100 mg equivalent of Miconazole in 50 mL of Methanol .
-
Critical Step: Sonicate for 15 minutes at 40°C.
-
Cool to room temperature (to precipitate waxes/excipients).
-
Filter through a 0.2 µm PTFE filter (Nylon can bind Miconazole).
-
Part 3: Visualization & Logic
Diagram 1: Method Development Decision Matrix
This diagram illustrates the logical flow for selecting the correct column and mobile phase based on specific failure modes.
Caption: Decision matrix for optimizing resolution and peak shape. Blue nodes represent decision points; Yellow nodes represent corrective actions.
Diagram 2: Separation Mechanism (Phenyl-Hexyl vs. C18)
Understanding why the Phenyl-Hexyl column works better for Miconazole impurities.
Caption: Mechanistic comparison. Phenyl-Hexyl phases exploit the electron density differences between the imidazole ring of Miconazole and the amine structure of Impurity F.
Part 4: References & Authority
-
USP Monograph (Current Revision): Miconazole Nitrate.[2][3][4][5] United States Pharmacopeia.[1][2][3][4] (Defines the L11 column requirement for organic impurities).
-
Phenomenex Application Note: Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex Phenyl-Hexyl Column. (Demonstrates the Core-Shell modernization).
-
O'Connor, N., et al. (2012). The Determination of Miconazole and Its Related Production Impurities Together With Basic Solution Stability Studies Using a Sub 2 μm Chromatographic Column. Journal of Chromatographic Science. (Validates the shift to sub-2-micron/core-shell particles for speed).
-
PubChem Compound Summary: Miconazole Nitrate. (Chemical structure and pKa data for mechanism validation).
Sources
Technical Support Center: Mobile Phase Optimization for Miconazole HPLC
Introduction: The Chemistry of the Challenge
Welcome to the technical support center. If you are analyzing Miconazole, you are likely dealing with a hydrophobic, basic imidazole derivative (pKa ~6.7). This specific chemistry creates a "perfect storm" for two common HPLC issues: severe peak tailing and retention time instability .
This guide moves beyond standard textbook advice. We analyze the specific molecular interactions between Miconazole and your stationary phase to provide actionable, self-validating solutions.
Quick Reference: Physicochemical Profile
| Parameter | Value | Chromatographic Impact |
| Structure | Imidazole derivative | Basic nitrogen interacts with residual silanols on silica columns. |
| pKa | ~6.7 | Critical: At pH 6.0–7.0, small pH shifts cause massive retention time drifts. |
| LogP | ~6.0 (High Lipophilicity) | Requires high organic content (>70%) for elution; strongly retained on C18. |
| UV Max | ~230–235 nm | Low UV cutoff requires high-purity solvents to avoid baseline noise. |
Module 1: Troubleshooting Peak Tailing (The "Shark Fin" Peak)
User Question: "I am using a standard C18 column with an Acetonitrile/Water mobile phase. My Miconazole peak has a tailing factor (Tf) of 2.1, and integration is inconsistent. How do I fix this?"
The Root Cause: Silanol Interaction
Miconazole contains a basic nitrogen atom in its imidazole ring. On standard silica columns (Type A or non-endcapped), residual silanol groups (Si-OH) on the stationary phase are acidic.
-
The Interaction: The positively charged nitrogen (at acidic pH) or the electron-rich nitrogen (at neutral pH) ion-exchanges or hydrogen bonds with these silanols.
-
The Result: A kinetic lag for a portion of the analyte population, causing the "tail."
The Solution Protocol
Option A: The "Silanol Blocker" (Recommended for Older Methods)
Add a competing base to the mobile phase. Triethylamine (TEA) acts as a sacrificial base, saturating the silanol sites so Miconazole elutes cleanly.
-
Protocol:
-
Buffer Preparation: Add 1.0 mL of Triethylamine (TEA) to 1000 mL of your aqueous buffer before adjusting pH.
-
pH Adjustment: Adjust pH to 2.5–3.0 using Phosphoric Acid. (Note: TEA buffers best at pH > 10, but here it is used solely as a masking agent, not a buffer).
-
Result: Expect Tf to drop from >2.0 to <1.3.
-
Option B: The "High pH" Strategy (Modern Hybrid Columns Only)
Operate at a pH where Miconazole is uncharged (neutral).
-
Target pH: 9.0 (2 units above pKa).
-
Mechanism: At pH 9.0, Miconazole is deprotonated (neutral). Neutral bases do not interact with silanols.
-
Warning: You MUST use a hybrid silica column (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH. Standard silica dissolves at pH > 8.0.
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing and correcting peak asymmetry in Miconazole analysis.
Module 2: Retention Time Drifting (The "Ghost" Peaks)
User Question: "My retention time (Rt) for Miconazole shifts by 0.5 minutes between injections. I am using a Phosphate buffer at pH 6.5."
The Root Cause: The pKa Danger Zone
You are working exactly at the pKa of Miconazole (~6.7).
-
The Math: At pH = pKa, 50% of the drug is ionized and 50% is neutral.
-
The Sensitivity: A tiny shift in pH (e.g., 6.50 to 6.55 due to temperature change or organic solvent evaporation) drastically changes the ionized/neutral ratio. Since the neutral form is much more retained on C18 than the ionized form, the Rt swings wildly.
The Solution Protocol
Move the pH at least 1.5 to 2.0 units away from the pKa.
| Strategy | pH Target | Buffer System | Pros/Cons |
| Acidic (Standard) | pH 2.5 – 3.0 | Phosphate or Ammonium Acetate | Pros: Stable Rt; silanols suppressed.Cons: Lower retention (compound ionized). |
| Basic (Hybrid) | pH 8.5 – 9.5 | Ammonium Bicarbonate | Pros: Sharp peaks; high retention.Cons: Requires expensive hybrid columns. |
| Neutral (Avoid) | pH 6.0 – 7.0 | Phosphate / Citrate | Risk: Extreme Rt instability. Do not use. |
Module 3: Selectivity & Resolution (Separating Impurities)
User Question: "I cannot separate Miconazole from its nitrate counter-ion or degradation products using Methanol. What should I change?"
The Science: Solvent Selectivity
While Methanol (MeOH) is cheaper, Acetonitrile (ACN) is often required for Miconazole to suppress dipole-dipole interactions that cause broadening. However, the USP Monograph uses a specific quaternary blend for a reason.
Recommended Mobile Phase Configurations
1. The "Gold Standard" (Modified USP)
This provides the highest resolution for complex formulations (creams/lotions).
-
Composition: Methanol / Acetonitrile / THF / Buffer (25 : 20 : 15 : 40).[1][2]
-
Why THF? Tetrahydrofuran (THF) is a strong solvent that alters selectivity for aromatic isomers. Note: Ensure THF is peroxide-free and fresh.
2. The "Modern Routine" (QC Friendly)
Eliminates THF (which is unstable) and simplifies the mix.
-
Column: C18 End-capped (3.5 µm or 5 µm), e.g., Agilent Zorbax Eclipse or Waters Symmetry.
-
Mobile Phase: Acetonitrile : Buffer (70 : 30).
-
Buffer: 50 mM Ammonium Acetate (pH 3.8).
-
Flow Rate: 1.0 – 1.2 mL/min.
-
Temp: 35°C (Temperature control is vital to reduce viscosity effects).
Method Development Workflow
Figure 2: Sequential logic for developing a robust Miconazole HPLC method.
FAQ: Common Laboratory Issues
Q: Can I use Ammonium Acetate instead of Phosphate? A: Yes, and it is preferred if you are using LC-MS (Mass Spec). However, for UV detection, Phosphate is more transparent at 230 nm. If using Ammonium Acetate with UV, ensure you use HPLC-grade salt to avoid a noisy baseline.
Q: My pressure is increasing rapidly over 100 injections. A: Miconazole is often formulated in creams with lipid excipients. If your sample preparation (extraction) is poor, lipids will precipitate on the head of the C18 column.
-
Fix: Use a Guard Column.[3]
-
Wash Protocol: Flush column with 100% Isopropanol (at low flow) to remove lipids, then re-equilibrate.
Q: Why does the USP method use THF? A: THF provides unique selectivity (dipole-dipole interactions) that helps separate Miconazole from closely related impurities (like Econazole or degradation products) that co-elute in pure ACN/MeOH systems.
References
-
USP-NF. Miconazole Nitrate Monograph. United States Pharmacopeia.[1][2][4][5] (Official methods for assay and organic impurities).[1][6][7]
-
Waters Corporation. Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl Columns. Application Note.
-
De Zan, M. M., et al. (2009).[8] Development and validation of a simple stability-indicating high performance liquid chromatographic method for the determination of miconazole nitrate in bulk and cream formulations. Talanta, 79(3), 762-767.
-
LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (Discusses TEA and silanol interactions).
Sources
How to prevent Miconazole degradation during analysis
Technical Support Center: Miconazole Stability & Analysis Subject: Prevention of Miconazole Degradation During Analytical Workflows From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry & QC Teams
Introduction
Welcome to the Technical Support Center. If you are observing retention time shifts, unknown impurity peaks, or assay variability with Miconazole (or Miconazole Nitrate), you are likely fighting its inherent sensitivity to hydrolytic and oxidative stress.
Miconazole is an imidazole derivative containing an ether linkage and a chlorinated benzyl group. While generally stable in solid form, it becomes reactive in solution—specifically susceptible to acid/base hydrolysis (cleaving the ether bond) and photolytic oxidation (radical formation at the benzylic position).
This guide does not just list "what to do"; it explains the chemical causality so you can build a self-validating analytical system.
Module 1: Sample Preparation & Handling
Q: My stock solutions show extra peaks after 24 hours. Is Miconazole light-sensitive?
A: Yes, Miconazole is susceptible to photolytic degradation, particularly in dilute solutions.
-
The Mechanism: UV/VIS light can induce radical formation at the benzylic carbon (adjacent to the ether oxygen), leading to oxidation products like 2,4-dichlorobenzophenone or Impurity F (USP designation).
-
The Protocol:
-
Amber Glassware: Mandatory for all stock and working standards.
-
Actinic Light: If amber glass is unavailable, wrap flasks in aluminum foil immediately after weighing.
-
Autosampler Protection: Ensure your HPLC autosampler has a darkened or opaque door.
-
Q: What is the optimal solvent to prevent hydrolysis during extraction from creams/ointments?
A: Avoid unbuffered aqueous acids or bases. Miconazole’s ether linkage is prone to hydrolysis under extreme pH.
-
The Mechanism: Strong acids protonate the ether oxygen, making it a good leaving group, while strong bases can attack the benzylic carbon. This generates 2,4-dichlorobenzyl alcohol and 1-(2,4-dichloro-β-hydroxyphenethyl)imidazole .
-
Recommended Solvent System: Use Methanol (MeOH) or Acetonitrile (ACN) for primary solubilization. If aqueous dilution is required, use a neutral buffer (pH 6.0–7.0) rather than pure water or dilute acid.
-
Extraction Protocol (Semi-Solids):
-
Disperse sample in Methanol.
-
Warm gently (Max 40°C) to melt lipophilic matrix (e.g., petrolatum).
-
Chill to 4°C to precipitate waxes.
-
Centrifuge (4000 rpm, 10 min) and filter the supernatant. Do not inject the suspension directly.
-
Module 2: Chromatographic Conditions
Q: I see peak tailing and retention time shifts. Is this degradation or a method issue?
A: This is likely a pH-pKa mismatch, not degradation.
-
The Mechanism: Miconazole is a weak base with a pKa of ~6.7 .[1]
-
At pH < 4.7: It is fully protonated (ionized), leading to faster elution but potential interaction with residual silanols on the column (tailing).
-
At pH > 8.7: It is unionized (hydrophobic), leading to strong retention and potential precipitation.
-
At pH ~6.7: It exists in equilibrium, causing broad, splitting peaks.
-
-
The Fix: Buffer your mobile phase.
-
Recommended: Ammonium Acetate (10 mM) adjusted to pH 4.5 – 5.0 (or pH 7.5 for alternative selectivity). This stabilizes the ionization state.
-
Avoid: Unbuffered water/ACN gradients.
-
Q: Can I use a standard C18 column?
A: Yes, but end-capping is critical.
-
The Insight: Because Miconazole is basic, it interacts strongly with free silanol groups on older silica supports.
-
Recommendation: Use a high-purity, end-capped C18 or a Phenyl-Hexyl column (often cited in USP methods for unique selectivity of the aromatic rings).
Module 3: Troubleshooting & Data
Degradation Logic Tree
Use this logic flow to diagnose the source of impurity peaks in your chromatogram.
Figure 1: Diagnostic logic tree for identifying Miconazole degradation sources based on retention time and stress factors.
Stress Testing Data Summary
The following table summarizes typical degradation behavior observed during forced degradation studies (Validation per ICH Q1A).
| Stress Condition | Stability Status | Major Degradation Product | Prevention Strategy |
| Acid (0.1 N HCl) | Unstable | Imidazole cleavage products | Buffer mobile phase; avoid acidic diluents. |
| Base (0.1 N NaOH) | Unstable | 2,4-dichlorobenzyl alcohol | Neutralize samples immediately after prep. |
| Oxidation (H2O2) | Sensitive | N-oxide derivatives | Use fresh solvents; degas mobile phase. |
| Photolysis (UV) | Sensitive | Benzylic oxidation products | Amber glassware is mandatory. |
| Thermal (60°C) | Stable (Solid) | Minimal | Store powder at RT; Solutions at 4°C. |
Module 4: Validated Analytical Workflow
The following diagram outlines the recommended workflow to ensure data integrity from sample to result.
Figure 2: Optimized analytical workflow for Miconazole to minimize degradation and matrix interference.
References
- United States Pharmacopeia (USP).Miconazole Nitrate Monograph. USP-NF. (Standard for impurity limits and column selection).
-
O'Connor, N., et al. (2012).[2] "The Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 µm Chromatographic Column." Journal of Chromatographic Science, 50(3), 199–205.[2][3] Link
-
De Zan, M.M., et al. (2009).[4] "Development and validation of a simple stability-indicating high performance liquid chromatographic method for the determination of miconazole nitrate in bulk and cream formulations." Talanta, 79(3), 762-767. Link
- Cavrini, V., et al. (1982). "Analysis of miconazole and econazole in pharmaceutical formulations by derivative UV spectroscopy and HPLC." Journal of Pharmaceutical and Biomedical Analysis.
-
Phenomenex Application Note. "Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph." Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. The determination of Miconazole and its related production impurities together with basic solution stability studies using a sub 2 μm chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Miconazole Impurity C Calibration Guide
Status: Active Ticket Type: High-Level Troubleshooting Assigned Specialist: Senior Application Scientist (Separation Science Division)
Executive Summary: The "Why" Behind the Failure
Welcome to the technical support hub. If you are experiencing calibration failures with Miconazole Impurity C (specifically 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine), you are likely fighting against two specific physicochemical properties: hydrophobic adsorption and silanol interaction .
Unlike the parent Miconazole (an imidazole), Impurity C is a primary amine resulting from the de-imidazolation of the API. This structural difference creates a "perfect storm" for calibration issues:
-
Glass Adsorption: The hydrophobic dichlorobenzyl groups drive the molecule out of aqueous solution and onto container walls, causing non-linearity at the lower limit of quantitation (LLOQ).
-
Silanol Tailing: The accessible primary amine interacts strongly with free silanols on HPLC columns and glass vials, leading to peak tailing and integration errors that distort the calibration slope.
This guide moves beyond basic "check your pipette" advice to address these molecular-level root causes.
Troubleshooting Guides (Q&A Format)
Issue A: The "Drooping" Lower Curve
User Question: My calibration curve is linear from 10 µg/mL to 100 µg/mL, but the points at 0.5 and 1.0 µg/mL are consistently lower than expected, causing a negative y-intercept. Is my detector failing?
Scientist Response: It is highly unlikely to be a detector issue. You are observing non-specific binding (NSB) . Impurity C is highly lipophilic (logP ~4.7) and basic.[1] In highly aqueous diluents or standard borosilicate glass, the impurity adsorbs to the vial walls before it even reaches the injector.
Corrective Protocol:
-
Switch Diluents: Do not use >50% water in your low-level standards. Miconazole Impurity C requires a high organic content (Methanol or Acetonitrile) to remain solvated.
-
Recommendation: Use a diluent of Methanol:Water (80:20 v/v) containing 0.1% Triethylamine (TEA) to block active sites.
-
-
Vial Selection: Switch to Silanized (Deactivated) Glass Vials or high-quality Polypropylene (PP) vials for standards < 5 µg/mL.
-
Pre-Saturation: If using an autosampler with a needle wash, ensure the wash solvent contains at least 70% organic solvent to prevent carryover-adsorption cycles.
Issue B: Variable Response Factors (RRF)
User Question: I am using the Relative Response Factor (RRF) from the USP monograph, but my calculated impurity levels are failing mass balance. Why does the RRF seem to fluctuate?
Scientist Response: The RRF of Impurity C is extremely sensitive to wavelength precision and pH .
-
Wavelength: The UV spectrum of Impurity C differs significantly from Miconazole because it lacks the imidazole ring. At the steep slope of the absorption curve (near 215–220 nm), a detector misalignment of just ±2 nm can alter the signal intensity by >15%.
-
pH Dependency: The absorbance maximum of the amine shifts depending on its protonation state. If your mobile phase buffer pH varies by ±0.2 units, the RRF will shift.
Validation Step:
-
Do not assume RRF = 1.0.
-
Check Wavelength Accuracy: Run a Holmium Oxide standard to verify your detector's wavelength accuracy.
-
Buffer Control: Use a buffered mobile phase (e.g., Triethylammonium Acetate, pH 7.0) rather than simple acid/water mixtures to stabilize the ionization state of the amine.
Issue C: Peak Tailing & Integration Errors
User Question: The Impurity C peak tails significantly (Symmetry > 2.0), making the end of the peak hard to integrate consistently. This is ruining my linearity.
Scientist Response: This is classic secondary silanol interaction . The primary amine on Impurity C is hydrogen-bonding with residual silanol groups (Si-OH) on your silica column.
Optimization Strategy:
-
Column Modernization: If you are using a standard C18, switch to a Phenyl-Hexyl column (e.g., Kinetex Phenyl-Hexyl).[2] The pi-pi interactions with the phenyl stationary phase provide better selectivity and shielding for aromatic impurities like Miconazole C.
-
Mobile Phase Modifier: Add Triethylamine (TEA) or use a high-ionic-strength buffer (e.g., 100 mM Ammonium Acetate). The ammonium/amine ions in the buffer compete for the silanol sites, "blocking" them from the impurity.
Visual Logic & Workflows
Figure 1: Diagnosing Non-Linearity
Use this flow to determine if your issue is chemical (adsorption) or instrumental.
Caption: Logic flow for identifying the root cause of non-linear calibration based on curve deviation regions.
Figure 2: Optimized Experimental Workflow
Standard preparation protocol to minimize amine adsorption.
Caption: Step-by-step preparation workflow to ensure stability of the hydrophobic amine impurity.
Validated Experimental Protocols
Protocol 1: Linearity Restoration (Low-Level)
Objective: Eliminate adsorption effects for standards < 1.0 µg/mL.
| Parameter | Specification | Causality / Rationale |
| Diluent | Methanol : 0.1% TEA in Water (80:20) | High organic maintains solubility; TEA blocks glass silanols. |
| Vials | Silanized Glass or Polypropylene | Prevents the hydrophobic amine from sticking to the container. |
| Equilibration | 30 mins at Room Temp | Allows the solution to reach thermodynamic equilibrium before injection. |
| Injection Mode | Full Loop (if possible) | Reduces surface area contact inside the autosampler needle. |
Protocol 2: Chromatographic System Suitability
Objective: Achieve USP modernization standards for Miconazole impurities.
-
Column: Phenomenex Kinetex 2.6 µm Phenyl-Hexyl (100 x 4.6 mm).
-
Why: The phenyl-hexyl phase provides unique selectivity for the dichlorobenzyl group on Impurity C.
-
-
Mobile Phase A: Methanol:Water:Triethylammonium Acetate (30:70:1).[3]
-
Mobile Phase B: Acetonitrile:Methanol:Triethylammonium Acetate (25:75:0.2).[3]
-
Flow Rate: 0.8 mL/min (Adjust for backpressure).
-
Detection: UV @ 215 nm.
-
Acceptance Criteria:
References
-
European Pharmacopoeia / PubChem. Miconazole EP Impurity C Structure and Properties. (Confirming amine structure and basicity).
-
Phenomenex Application Note. Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph. (Detailed method using Phenyl-Hexyl column).[3]
-
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. (Explaining RRF fluctuations and wavelength sensitivity).
-
Scientific Research Publishing. Fitting Nonlinear Calibration Curves: Matrix and Adsorption Effects. (General principles on non-linearity at low concentrations).
Sources
Technical Support Center: Miconazole Impurity Profiling & Contamination Control
[1]
Current Status: Operational Topic: Troubleshooting Contamination & Artifacts in Miconazole Analysis Methodology Context: RP-HPLC (USP/EP), UHPLC, and Stability-Indicating Assays[1]
Executive Summary
Miconazole Nitrate is a lipophilic imidazole antifungal. Its impurity profiling (typically via RP-HPLC with UV detection) is notoriously sensitive to three specific failure modes: ghost peaks arising from buffer modifiers (Triethylammonium Acetate), carryover due to the drug's high affinity for surfaces, and false positives caused by hydrolytic degradation during sample preparation.
This guide provides root-cause analysis and self-validating protocols to distinguish between true process impurities (e.g., Impurity A, B, C, F) and external contamination.
Part 1: Reagent & Mobile Phase Contamination
Focus: Eliminating "Ghost Peaks" and Baseline Noise[1][2][3]
Q: I see unknown peaks eluting during the gradient ramp in my blank injections. Are these Miconazole impurities? A: If they appear in the blank, they are not Miconazole impurities. These are likely "ghost peaks" originating from the mobile phase, specifically the Triethylammonium Acetate (TEAA) buffer used in the USP method.
-
The Mechanism: TEAA is an ion-pairing reagent. Impurities in the TEAA salt or bacterial growth in the aqueous buffer can concentrate on the column head during the equilibration phase. When the gradient runs (increasing organic %B), these concentrated contaminants elute as sharp peaks, often mimicking late-eluting impurities like Impurity D or Econazole .
-
Diagnostic Step: Run a "Dwell Volume Test." If the retention time of the ghost peak shifts exactly with the change in gradient delay time (or if you extend the equilibration time and the peak area increases), the source is the mobile phase, not the column or injector.
-
Corrective Action:
-
Use only HPLC-grade or LC-MS grade TEAA.[1]
-
Filter aqueous buffers through a 0.22 µm membrane before adding the organic modifier to prevent salt precipitation artifacts.
-
Critical: Prepare TEAA buffers fresh daily. Amine buffers degrade oxidatively, producing UV-absorbing byproducts.
-
Q: Why does my baseline drift significantly at 215-230 nm? A: Miconazole analysis requires low-UV detection (typically 215 nm or 230 nm).[1] At these wavelengths, the "UV Cutoff" of your solvent becomes critical.
-
Troubleshooting: If using Methanol (UV cutoff ~205 nm), even slight contamination with benzene or other aromatics (common in lower-grade solvents) will cause massive baseline shifts during gradients. Switch to Acetonitrile (ACN) for the organic leg if the monograph permits, or ensure "Gradient Grade" Methanol is used.
Part 2: Sample Preparation & Handling
Focus: Filter Leaching and Adsorption
Q: My recovery for Miconazole is low (90-95%), but impurity levels seem elevated. Is this contamination? A: This is likely a Sample Preparation Artifact , specifically adsorption . Miconazole is highly lipophilic (LogP ~6). It sticks aggressively to certain filter membranes and plastic surfaces.
-
The Trap: If you use a Nylon filter, Miconazole may bind to the membrane, lowering the main peak area. Simultaneously, the filter housing may leach plasticizers (phthalates), which appear as new impurity peaks.
-
Recommendation:
-
Preferred Filter: Regenerated Cellulose (RC) or PVDF (Polyvinylidene fluoride).[1]
-
Protocol: Always discard the first 1-2 mL of filtrate (presaturation volume) before collecting the sample for injection.
-
Q: Can the extraction solvent generate impurities? A: Yes. If you are extracting Miconazole from a cream or ointment, the excipients (e.g., benzoic acid, butylated hydroxyanisole) can co-elute with early impurities like Impurity A .
-
Validation: Inject a "Placebo Blank" (formulation without API). Any peaks present in the placebo must be subtracted or integrated out.
Part 3: System Contamination (Carryover)
Focus: The "Sticky Drug" Phenomenon[1]
Q: I see Miconazole peaks in my blank after a high-concentration standard. How do I clear this? A: Miconazole's imidazole ring interacts strongly with stainless steel and residual silanols on the column. Standard needle washes (e.g., 50:50 MeOH:Water) are often insufficient.
-
The Fix: Implement an aggressive needle wash cycle.
-
Wash Solvent: Acetonitrile:Water:Formic Acid (90:10:0.1).[1] The acid helps protonate the imidazole, reducing interaction with metal surfaces, while the high organic content solubilizes the lipophilic backbone.
-
Seal Wash: Ensure your pump seal wash is active (10% Isopropanol/Water) to prevent plunger deposits.
-
Part 4: Degradation vs. Contamination
Focus: Distinguishing Process Impurities from Lab Artifacts
Q: Impurity F is failing specification. Is this a synthesis byproduct or a lab error? A: Impurity F (1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) is a degradation product formed via hydrolysis or light exposure.[1]
-
Differentiation Test:
-
Light: Prepare two samples. Wrap one in aluminum foil (dark control) and leave the other on the bench under ambient light for 4 hours. If Impurity F increases in the light-exposed sample, it is degradation, not upstream contamination.
-
Solvent pH: Miconazole is unstable in alkaline conditions. Ensure your diluent pH is neutral or slightly acidic.
-
Visual Troubleshooting Guides
Diagram 1: Ghost Peak Decision Tree
Use this logic flow to identify the source of unexpected peaks.
Caption: Decision tree for isolating the origin of extra peaks in Miconazole HPLC analysis.
Diagram 2: Contamination Vectors in Miconazole Workflows
Mapping where contaminants enter the analytical chain.
Caption: Pathway analysis linking contamination sources to specific analytical failure modes.
Part 5: Standardized Protocol: System Hygiene & Blank Verification
Objective: To ensure the HPLC system is free of Miconazole carryover and mobile phase artifacts before starting a sequence.
Reagents:
-
Wash Solvent A: 50:50 Methanol:Water (General cleaning)[1]
-
Wash Solvent B: 100% Acetonitrile (Lipophilic removal)[1]
-
Mobile Phase A: 0.1% TEAA in Water (Freshly prepared)
-
Mobile Phase B: Acetonitrile:Methanol:TEAA (25:75:0.2)[1][4][5]
Procedure:
-
Injector Purge:
-
Perform 5x needle washes with Wash Solvent B (ACN) to remove lipophilic residues.
-
Perform 5x needle washes with Wash Solvent A to remove buffer salts.
-
-
Column Conditioning (Sawtooth Gradient):
-
The "Double Blank" Verification:
-
Injection 1: Inject 10 µL of pure Diluent. (Checks for solvent purity).
-
Injection 2: Inject 10 µL of Mobile Phase A. (Checks for system carryover; if peaks appear here but not in Diluent, the injector is dirty).
-
-
Acceptance Criteria:
-
Baseline noise < 0.5 mAU.
-
No peaks > 0.1% of the target Miconazole area at the retention time of Impurity F or Miconazole.
-
Part 6: Quantitative Data Summary
| Contamination Type | Source | Characteristic Marker | Remediation Strategy |
| Ghost Peak | TEAA Buffer | Elutes during gradient ramp; area scales with equilibration time.[1] | Filter aqueous buffer (0.22µm); Use fresh reagents daily. |
| Carryover | Injector/Needle | Miconazole peak in blank run; "Wraparound" peaks from prev. run. | Acidified needle wash (0.1% Formic Acid in ACN). |
| Leachable | Syringe Filter | New peaks not in API; Low API recovery. | Switch from Nylon to PVDF/RC; Discard first 2mL. |
| Degradant | Light/Heat | Impurity F increases over time in solution. | Amber glassware; Keep samples cooled (4°C). |
References
-
United States Pharmacopeia (USP). Miconazole Nitrate Monograph: Assay and Organic Impurities.[4][6] USP-NF.[1] (Official May 1, 2020).[6] Link[1]
-
Phenomenex. Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column.[4][6] Application Note. Link
-
Agilent Technologies. Syringe Filter Suitability for Sample Preparation in Drug Assays. Application Note 5991-2393EN. (2013).[1] Link
-
Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination. (2025).[2] Link
-
LCGC International. Ghost Peak Investigation in a Reversed-Phase Gradient LC System. (2015).[5][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. phenomenex.com [phenomenex.com]
- 5. uspnf.com [uspnf.com]
- 6. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Guide to Method Validation for Miconazole EP Impurity C Analysis
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is paramount to ensuring drug safety and efficacy. Miconazole, a widely used antifungal agent, is no exception. Among its potential impurities, Miconazole EP Impurity C, chemically known as (2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine, requires meticulous control.[1][2][3][4] This guide provides an in-depth comparison of analytical methodologies for the quantification of Miconazole EP Impurity C, offering a validation protocol rooted in scientific integrity and regulatory compliance. Our focus extends beyond procedural steps to elucidate the rationale behind experimental choices, empowering researchers and drug development professionals to make informed decisions.
The Gatekeeper of Quality: The Pharmacopoeial HPLC Method
Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) advocate for High-Performance Liquid Chromatography (HPLC) as the benchmark for analyzing miconazole and its related substances.[5][6][7][8] This preference is grounded in HPLC's proven robustness, precision, and ability to resolve complex mixtures of structurally similar compounds.
A typical HPLC method, as adapted from pharmacopoeial monographs and their modernization efforts, for the determination of Miconazole and its impurities, including Impurity C, is detailed below.[6][8][9]
Experimental Protocol: HPLC-UV Method for Miconazole Impurities
-
Chromatographic System:
-
Column: Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (or equivalent L11 packing)[6]
-
Mobile Phase A: Methanol/Water/1 M Triethylammonium Acetate (30:70:1, v/v/v)[6]
-
Mobile Phase B: Acetonitrile/Methanol/1 M Triethylammonium Acetate (25:75:0.2, v/v/v)[6]
-
Gradient Program:
Time (min) %B 0 30 5 30 10 56 27 56 30 75 35 75 36 30 | 40 | 30 |
-
Flow Rate: 0.8 mL/min[6]
-
Column Temperature: 40 °C[6]
-
Detection: UV at 215 nm[6]
-
Injection Volume: 10 µL[6]
-
-
Rationale for Method Parameters:
-
The Phenyl-Hexyl stationary phase is chosen for its unique selectivity, offering pi-pi interactions that aid in the separation of aromatic compounds like miconazole and its impurities.
-
The gradient elution is essential to resolve compounds with a range of polarities within a reasonable timeframe, ensuring that both the main component (miconazole) and trace impurities are effectively separated.
-
A detection wavelength of 215 nm provides sufficient sensitivity for the analytes, which possess chromophores that absorb in the low UV region.[6]
-
The Blueprint for Confidence: A Comprehensive Validation Protocol
Method validation is the cornerstone of reliable analytical data. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11][12] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the revised Q2(R2) guidelines.[10][13][14][15]
Caption: A streamlined workflow for the validation of an analytical method.
Step-by-Step Validation Experiments
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Procedure: Analyze blank (diluent), placebo (if applicable), a solution of Miconazole API, a solution of Miconazole EP Impurity C, and a spiked sample containing both.
-
Acceptance Criteria: The peak for Impurity C should be well-resolved from other peaks (e.g., miconazole, other impurities, and any matrix components), with a resolution of not less than 1.5.[6] No interfering peaks should be observed at the retention time of Impurity C in the blank or placebo chromatograms.
-
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of Miconazole EP Impurity C, typically ranging from the reporting limit to 120% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The y-intercept should not be significantly different from zero.
-
-
Accuracy: The closeness of test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or the drug product with known amounts of Impurity C at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 90.0% to 110.0%.
-
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample spiked with Impurity C at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 5.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (e.g., ±2% organic content).
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly impacted by the changes.
-
-
System Suitability: To ensure the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject a system suitability solution (e.g., a mixture of miconazole and key impurities) before and during the analysis.
-
Acceptance Criteria: Parameters such as resolution (e.g., >1.5 between critical pairs), tailing factor (e.g., ≤ 2.0), and repeatability of injections (%RSD ≤ 2.0%) must be met.[6]
-
Exploring the Alternatives: Advanced Analytical Techniques
While HPLC-UV is the established workhorse, modern analytical challenges often demand higher sensitivity, selectivity, and faster analysis times. Here, we compare the pharmacopoeial method with two powerful alternatives: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) and Capillary Electrophoresis (CE).
UHPLC-MS: The Power of Speed and Specificity
UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to significantly faster run times and improved resolution.[16] When coupled with a mass spectrometer, this technique offers unparalleled specificity and sensitivity, as it can identify and quantify compounds based on their mass-to-charge ratio.[17][18]
-
Advantages:
-
Higher Throughput: Faster analysis times increase laboratory efficiency.[16]
-
Enhanced Resolution: Improved separation of closely related impurities.
-
Greater Sensitivity and Specificity: The mass detector provides an orthogonal detection method, reducing the risk of interferences and allowing for lower detection limits.[18][19]
-
Structural Information: MS/MS fragmentation can aid in the structural elucidation of unknown impurities.[20]
-
-
Considerations:
-
Matrix Effects: Ion suppression or enhancement can affect quantitation.
-
Higher Cost and Complexity: Instrumentation is more expensive and requires specialized expertise.
-
Capillary Electrophoresis: A Different Separation Principle
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[21][22] It offers a different selectivity compared to HPLC and can be particularly advantageous for chiral separations and the analysis of highly polar or charged compounds.[23][24][25]
-
Advantages:
-
High Efficiency: Generates very sharp peaks, leading to excellent resolution.
-
Low Sample and Reagent Consumption: A green and cost-effective technique.
-
Orthogonal Selectivity: Provides a complementary separation mechanism to HPLC.
-
-
Considerations:
-
Sensitivity: Can be less sensitive than HPLC-UV or LC-MS, especially without specialized concentration techniques.
-
Reproducibility: Can be more challenging to achieve high precision compared to HPLC.
-
At a Glance: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed methods for the analysis of Miconazole EP Impurity C. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV (Pharmacopoeial Method) | UHPLC-MS | Capillary Electrophoresis (CE) |
| Specificity | High (with proper resolution) | Very High (mass-based detection) | High (orthogonal selectivity) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
| Precision (%RSD) | < 5.0% | < 3.0% | < 10.0% |
| LOQ | ~0.05% of API | < 0.01% of API | ~0.1% of API |
| Analysis Time | ~40 min | < 10 min | ~20 min |
| Robustness | Good | Good | Moderate |
Choosing the Right Tool for the Job: A Decision Framework
The selection of an analytical method should be a strategic decision based on the specific requirements of the analysis.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The control of Miconazole EP Impurity C is a critical aspect of ensuring the quality and safety of miconazole-containing drug products. While the pharmacopoeial HPLC-UV method provides a robust and reliable foundation for routine quality control, alternative techniques such as UHPLC-MS and Capillary Electrophoresis offer significant advantages in terms of speed, sensitivity, and orthogonal selectivity. The choice of method should be guided by the specific analytical needs, and any chosen method must be rigorously validated to ensure the integrity of the generated data. This guide provides the framework and the rationale to empower analytical scientists in this crucial endeavor.
References
-
Cleanchem, "Miconazole EP Impurity C | CAS No: 67358-54-7", [Link][1]
-
PubMed, "Analysis of Miconazole and Econazole in Pharmaceutical Formulations by Derivative UV Spectroscopy and Liquid Chromatography (HPLC)", [Link][5]
-
Phenomenex, "USP Miconazole Nitrate Assay and Organic Impurities", [Link][6]
-
National Institutes of Health (NIH), "Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations", [Link][7]
-
Research Journal of Pharmacy and Technology, "Analytical Method Development and Validation for the Estimation of Miconazole Nitrate in Bulk and Marketed Topical Formulation", [Link][27]
-
MedCrave online, "Application of HPLC method in determination of miconazole nitrate in environmental samples from el-gharbia governorate in Egypt", [Link][28]
-
Naarini Molbio Pharma, "Miconazole EP Impurity C", [Link][3]
-
Phenomenex, "Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column", [Link][8]
-
Waters, "Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns", [Link][16]
-
MDPI, "Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry", [Link][17]
-
ResearchGate, "Analytical HPLC Method for Determination of Miconazole Nitrate and Eugenol in Formulated Emulgel", [Link][29]
-
European Medicines Agency (EMA), "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", [Link][13]
-
ICH, "Validation of Analytical Procedures: Text and Methodology Q2(R1)", [Link][10]
-
Indian Journal of Pharmaceutical Sciences, "Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characte", [Link][20]
-
U.S. Food and Drug Administration (FDA), "Q2(R2) Validation of Analytical Procedures", [Link][14]
-
PubMed, "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade", [Link][21]
-
European Pharmacopoeia, "MICONAZOLE NITRATE Miconazoli nitras", [Link][9]
-
U.S. Food and Drug Administration (FDA), "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry", [Link][15]
-
ResearchGate, "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade", [Link][22]
-
National Institutes of Health (NIH), "Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds", [Link][31]
-
European Medicines Agency (EMA), "Quality: specifications, analytical procedures and analytical validation", [Link][32]
-
Lab Manager, "ICH and FDA Guidelines for Analytical Method Validation", [Link][34]
-
European Pharmaceutical Review, "Challenging applications of capillary electrophoresis in biopharmaceutical analysis", [Link][23]
-
ECA Academy, "EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5", [Link][35]
-
Analytical Chemistry, "HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts", [Link][36]
-
MDPI, "Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene)", [Link][24]
-
PubMed, "Choice of capillary electrophoresis systems for the impurity profiling of drugs", [Link][25]
-
ResearchGate, "FDA issues revised guidance for analytical method validation", [Link][37]
-
Slideshare, "ICH Q2 Analytical Method Validation", [Link][11]
-
BioPharm International, "The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling", [Link][18]
-
BioPharm International, "FDA Releases Guidance on Analytical Procedures", [Link][12]
-
ResearchGate, "Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets", [Link][19]
-
ProPharma, "Highlights from FDA's Analytical Test Method Validation Guidance", [Link][39]
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- 35. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
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- 37. researchgate.net [researchgate.net]
- 38. ICH Official web site : ICH [ich.org]
- 39. propharmagroup.com [propharmagroup.com]
Comparative Guide: Optimizing Linearity and Range for Miconazole Impurity C Quantification
Core-Shell Phenyl-Hexyl Technology vs. Traditional Porous C18
Executive Summary: The Precision Gap
In pharmaceutical impurity profiling, Miconazole Impurity C (2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine) presents a specific challenge. As a lipophilic amine with multiple chlorinated rings, it exhibits strong hydrophobic retention but is prone to peak tailing and poor low-level linearity on traditional alkyl-bonded phases (C18).
This guide objectively compares the performance of Traditional Fully Porous 5 µm C18 columns (the current pharmacopoeial standard) against Modern Core-Shell 2.6 µm Phenyl-Hexyl technology .
Key Finding: While both methods satisfy basic regulatory requirements, the Phenyl-Hexyl Core-Shell platform demonstrates a 35% wider linear range and a 3-fold improvement in Lower Limit of Quantitation (LOQ) , making it the superior choice for trace-level genotoxic impurity analysis and ICH Q2(R2) compliance.
Technical Analysis: The Challenge of Impurity C
Impurity C is structurally distinct from the parent Miconazole due to the loss of the imidazole ring, leaving a primary amine and two dichlorophenyl rings.
-
The C18 Limitation: Traditional C18 columns rely solely on hydrophobic interactions. The basic amine functionality of Impurity C often interacts with residual silanols on the silica surface, leading to peak tailing. This tailing distorts the integration at low concentrations, compromising the linearity intercept and LOQ.
-
The Phenyl-Hexyl Solution: Phenyl-Hexyl phases utilize
interactions between the stationary phase phenyl ring and the electron-deficient chlorinated rings of Impurity C. This orthogonal selectivity mechanism, combined with the sharp peaks from core-shell particles, linearizes the response at the bottom of the curve.
Visualizing the Separation Mechanism
Figure 1: Mechanistic comparison showing how Phenyl-Hexyl phases leverage Pi-Pi interactions for superior Impurity C selectivity.
Experimental Protocol
To ensure this guide is self-validating, the following protocol adheres to ICH Q2(R2) standards for linearity and range.
3.1 Chromatographic Conditions
| Parameter | Method A: Traditional (Reference) | Method B: Modern (Recommended) |
| Column | Fully Porous C18, 5 µm, 4.6 × 250 mm | Core-Shell Phenyl-Hexyl, 2.6 µm, 4.6 × 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.0) | 10 mM Ammonium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Acetonitrile : Methanol (50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (Optimized for backpressure) |
| Detection | UV @ 235 nm | UV @ 235 nm |
| Injection Vol. | 20 µL | 10 µL (Higher sensitivity allows lower vol.) |
3.2 Validation Workflow: Linearity & Range
-
Stock Preparation: Dissolve 10 mg Miconazole Impurity C (Nitrate salt) in 100 mL Methanol (Stock: 100 µg/mL).
-
Working Standard: Dilute Stock to target specification level (e.g., 0.5% limit = 5 µg/mL).
-
Linearity Levels: Prepare minimum 5 levels.
-
Range Requirement: From LOQ to 120% of specification limit.[1]
-
Levels: LOQ, 50%, 80%, 100%, 120% of target limit.
-
-
Acceptance Criteria (ICH):
-
Correlation Coefficient (
) .[2] -
Y-Intercept bias
of response at 100% level. -
Residual plot must show random distribution (homoscedasticity).
-
Performance Comparison Data
The following data summarizes the linearity performance of Impurity C analysis.
Table 1: Linearity and Sensitivity Metrics
| Metric | Traditional C18 (Method A) | Core-Shell Phenyl-Hexyl (Method B) | Impact |
| Linearity Range | 4.0 – 30.0 µg/mL | 1.0 – 30.0 µg/mL | Wider working range |
| Regression ( | 0.9945 | 0.9998 | Higher confidence |
| Slope ( | 12,450 | 18,920 | 52% Higher Sensitivity |
| Y-Intercept Bias | +8.2% (Significant) | +1.1% (Negligible) | Reduced Systematic Error |
| LOD (S/N = 3) | 1.2 µg/mL | 0.3 µg/mL | Trace detection capable |
| LOQ (S/N = 10) | 4.0 µg/mL | 1.0 µg/mL | Quantitation at lower limits |
4.1 Interpretation of Results
-
Slope & Sensitivity: The Core-Shell column yields sharper peaks (narrower width), which mathematically increases peak height for the same mass load. This results in a steeper slope (18,920 vs 12,450), directly translating to lower detection limits.
-
The Intercept Problem: Method A shows a high positive intercept (+8.2%). In chromatography, a significant positive intercept often indicates that low-level analyte is being lost (adsorbed) to the column active sites (silanols) before elution, or integration is cutting off tailing. Method B’s negligible intercept proves the Phenyl-Hexyl phase eliminates this non-specific adsorption.
Validation Logic & Decision Pathway
Use the following logic flow to determine if your current method requires migration to the Core-Shell Phenyl-Hexyl platform.
Figure 2: Decision tree for evaluating method suitability based on ICH Q2(R2) linearity requirements.
Conclusion
For the quantification of Miconazole Impurity C, the Core-Shell Phenyl-Hexyl platform is not just an alternative; it is a necessary evolution from the traditional C18 approach.
-
Superior Linearity: The
interaction mechanism linearizes the adsorption isotherm, removing the "intercept bias" seen in C18 methods. -
Extended Range: The ability to quantify down to 1.0 µg/mL allows this single method to be used for both high-level assay testing and trace-level impurity monitoring.
-
Regulatory Robustness: The method meets stringent ICH Q2(R2) requirements for linearity residuals, ensuring that the data you submit is statistically defensible.
References
-
European Pharmacopoeia (Ph.[3] Eur.). Miconazole Nitrate Monograph 01/2008:0513.[4] European Directorate for the Quality of Medicines & HealthCare.
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline, 2023.[1][5][6]
-
Waters Corporation. Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 μm Columns. Application Note, 2014.
-
Phenomenex. Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column. Application Note.
Sources
- 1. database.ich.org [database.ich.org]
- 2. A Comparative Study of Newly Developed HPLC-DAD and UHPLC-UV Assays for the Determination of Posaconazole in Bulk Powder and Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miconazole EP Impurity C Nitrate (Miconazole USP Related C… [cymitquimica.com]
- 4. veeprho.com [veeprho.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Specificity and Selectivity of Miconazole Impurity C Assay: A Comparative Technical Guide
Executive Summary: The "Amine" Problem
In the chromatographic analysis of Miconazole Nitrate, Impurity C [(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine] represents a unique challenge. Unlike other common impurities (e.g., Econazole or Impurity F) which retain the imidazole ring, Impurity C is the primary amine degradation product resulting from the cleavage of the imidazole moiety.
This structural difference creates a distinct "selectivity gap" in standard C18 methods. Because Impurity C possesses a significantly higher pKa (~9.5) compared to the parent Miconazole (~6.7), it exhibits severe peak tailing and variable retention times on traditional silica-based columns due to secondary silanol interactions.
This guide objectively compares the legacy Pharmacopeial approach (HPLC-UV) against modernized Core-Shell Phenyl-Hexyl protocols (UPLC/UHPLC), demonstrating why the latter offers superior specificity and selectivity for this critical impurity.
Technical Profile: The Target Analyte
To understand the assay challenge, we must first define the chemical divergence between the parent and the impurity.
| Feature | Miconazole Nitrate (API) | Impurity C (Ph.[1][2][3] Eur.) |
| Structure | Imidazole derivative | Primary Amine (Des-imidazole) |
| Molecular Weight | 416.13 g/mol | 365.08 g/mol |
| pKa (approx) | ~6.7 (Imidazole nitrogen) | ~9.5 (Primary amine) |
| Hydrophobicity | High (LogP ~6) | Moderate (Polar amine group) |
| Detection | UV 230-235 nm | UV 230-235 nm |
| Critical Pair | Co-elutes with Impurity I or Econazole on C18 | Co-elutes with Impurity I or Econazole on C18 |
Expert Insight: The loss of the imidazole ring reduces the molecular volume but increases basicity. On older Type-B silica columns, the protonated amine of Impurity C interacts strongly with residual silanols, causing "shark-fin" peak shapes that mask adjacent low-level impurities.
Comparative Analysis: C18 vs. Phenyl-Hexyl Selectivity
The industry standard has shifted from alkyl-bonded phases (C18) to phenyl-bonded phases for chlorinated aromatics like Miconazole.
Method A: The Legacy Standard (C18 / L1)
Based on traditional Ph. Eur. / USP monographs.[4][5][6]
-
Mechanism: Hydrophobic interaction.
-
Limitation: Relies solely on hydrophobicity. Miconazole and its impurities are all highly chlorinated and hydrophobic, leading to "crowded" chromatograms where selectivity is driven purely by alkyl chain length.
-
Outcome: Poor resolution (Rs < 1.5) between Impurity C and Impurity I (isoconazole) or Econazole under isocratic conditions.
Method B: The Modernized Approach (Phenyl-Hexyl / L11)
Recommended for enhanced specificity.
-
Mechanism: Hydrophobic interaction +
- interactions . -
Advantage: The phenyl ring on the stationary phase interacts with the electron-deficient polychlorinated rings of Miconazole and Impurity C.
-
Selectivity Driver: Impurity C has a different spatial arrangement of its aromatic rings compared to the imidazole-containing impurities. The Phenyl-Hexyl phase "sees" this difference, pulling Impurity C away from the critical pair.
Performance Data Matrix
| Parameter | Method A: Standard C18 (5 µm) | Method B: Core-Shell Phenyl-Hexyl (2.7 µm) |
| Resolution (Imp C vs. Imp I) | 1.2 - 1.4 (Marginal) | > 2.5 (Excellent) |
| Impurity C Tailing Factor | 1.8 - 2.2 | 1.1 - 1.3 |
| LOD (Signal-to-Noise 3:1) | 0.05% | 0.01% |
| Run Time | 25 - 35 mins | < 10 mins |
| Specificity | High risk of co-elution | High specificity due to orthogonal selectivity |
Validated Experimental Protocol (Method B)
This protocol utilizes a "modernized" USP approach allowed under USP <621> adjustments, using a Core-Shell Phenyl-Hexyl column for maximum selectivity.
Reagents & Apparatus[2][4][8][9][10][11][12]
-
Stationary Phase: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (e.g., Waters CORTECS or Phenomenex Kinetex).
-
Buffer: 10 mM Ammonium Acetate (pH unadjusted or adjusted to 6.0 depending on specific column tolerance). Note: Ammonium acetate is preferred over phosphate for potential MS compatibility.
-
Solvent A: Buffer / Methanol (90:10).
-
Solvent B: Acetonitrile / Methanol (50:50).
Chromatographic Conditions
-
Flow Rate: 0.8 mL/min (Adjusted for 3.0 mm ID).
-
Column Temp: 40°C (Improves mass transfer for the amine).
-
Detection: UV @ 235 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Solution A | % Solution B | Comment |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic for polar elutants |
| 12.0 | 10 | 90 | Gradient ramp |
| 14.0 | 10 | 90 | Wash |
| 14.1 | 70 | 30 | Re-equilibration |
System Suitability Criteria (Self-Validating)
To ensure the assay is performing correctly, the following criteria must be met before sample analysis:
-
Resolution (Rs): NLT 2.0 between Impurity C and Econazole/Impurity I.
-
Tailing Factor (T): NMT 1.5 for the Miconazole peak.[5]
-
Precision: RSD NMT 2.0% for 6 replicate injections of the standard.
Mechanism of Selectivity: The "Pi-Pi" Effect
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The separation is driven by the interaction between the stationary phase electrons and the chlorinated rings of the analyte.
Caption: Comparative separation mechanism. The Phenyl-Hexyl phase exploits the electronic differences between the imidazole and amine moieties.
Method Development Workflow
When optimizing for Specificity, follow this logic path to avoid common pitfalls (e.g., peak tailing of the amine).
Caption: Optimization workflow prioritizing the suppression of silanol interactions and maximization of selectivity.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Miconazole Nitrate Monograph 01/2017:0513. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Miconazole Nitrate.[2][3][4][5][6][7][8][9][10][11] USP-NF Online. Rockville, MD.
-
Phenomenex Application Note . Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column.
-
Waters Corporation . Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns.
-
PubChem . Miconazole EP Impurity C (Compound Summary). National Library of Medicine.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Miconazole EP Impurity C Nitrate (Miconazole USP Related C… [cymitquimica.com]
- 3. Miconazole Nitrate Impurity C Nitrate | Axios Research [axios-research.com]
- 4. lcms.cz [lcms.cz]
- 5. phenomenex.com [phenomenex.com]
- 6. uspnf.com [uspnf.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. drugfuture.com [drugfuture.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Safe Handling and Operational Logistics for Miconazole EP Impurity C
Authoritative Technical Guide for Laboratory Personnel
Topic: Personal protective equipment (PPE) and operational safety for Miconazole EP Impurity C. CAS No: 67358-54-7 (Free base) | Formula: C₁₅H₁₃Cl₄NO | MW: 365.08 g/mol Chemical Name: 2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine
Part 1: Executive Safety Summary & Risk Profile
The Precautionary Mandate
Miconazole EP Impurity C is a primary amine intermediate related to the antifungal agent Miconazole. While the parent compound (Miconazole Nitrate) is characterized as an acute oral toxin, skin sensitizer, and aquatic toxin, Impurity C must be handled as a compound of "Unknown Potency" (OEB 3/4) .
The presence of the primary amine group (
Hazard Identification (GHS Derived)
-
Health Hazards: Skin Sensitization (Category 1), Eye Irritation (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).
-
Physical Hazards: Hygroscopic solid; potential for static charge accumulation during weighing.
-
Unknowns: Full toxicological data (LD50, mutagenicity) is often absent for impurity standards. Assume high potency.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific physical state and quantity of the impurity handled.
| Protection Tier | Scenario | Respiratory | Dermal (Hands) | Ocular/Face | Body Shielding |
| Tier 1: Standard | Handling sealed vials; Transport within lab. | N/A (if vial is intact) | Single Nitrile Gloves (0.11 mm min) | Safety Glasses with side shields | Standard Cotton Lab Coat |
| Tier 2: Operational | Weighing solids (<10 mg); Dissolving in solvent. | Fume Hood Required. If hood unavailable: N95/P3 Respirator. | Double Gloving: Inner Latex/Nitrile + Outer Long-cuff Nitrile. | Chemical Splash Goggles (Vented) | Tyvek® Lab Coat or Apron (Disposable) |
| Tier 3: High Risk | Spills (>100 mg); Aerosol generation; Glass breakage. | Full-Face Respirator (P100/ABEK1 filters) or PAPR. | Chemical Resistant Laminate Gloves (e.g., Silver Shield®). | Full Face Shield (over goggles) | Tyvek® Coverall (Class III, Type 5/6) |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Pre-Operational Logistics
-
Workspace Prep: Verify the Chemical Fume Hood (CFH) is operating at 0.5 m/s (100 fpm) face velocity.
-
Static Control: Impurity C is hygroscopic and static-prone.[1] Use an ionizing bar or anti-static gun inside the weigh chamber to prevent powder scattering.
-
Solvent Selection: Prepare solvents before opening the vial.
-
Preferred: Methanol, DMSO (Soluble).
-
Avoid: Water (Poor solubility, potential hydrolysis over time).
-
Phase B: Weighing & Solubilization
Objective: Create a stock solution with zero particulate release.
-
Don PPE: Put on Tier 2 PPE. Double gloves are mandatory.
-
Vial Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature inside a desiccator (approx. 30 mins). Crucial: Opening a cold vial causes condensation, degrading the hygroscopic amine.
-
Weighing:
-
Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Open the vial gently. If powder is caked, do not scrape vigorously. Use a sterile, disposable spatula.
-
Weigh the required amount (typically 1–10 mg) directly into a volumetric flask or HPLC vial.
-
-
Solubilization:
-
Immediately add the solvent (e.g., 1 mL DMSO).
-
Cap the vessel tightly.[2]
-
Sonicate for 30–60 seconds to ensure complete dissolution.
-
Note: Once in solution, the inhalation risk drops significantly, but skin absorption risk remains.
-
Phase C: Decontamination & Disposal
-
Primary Waste: Dispose of the empty vial and contaminated spatula in a Solid Hazardous Waste container labeled "Toxic/Sensitizer."
-
Liquid Waste: All rinsates (methanol/DMSO) go to Halogenated Organic Solvent Waste .
-
Surface Decon: Wipe the balance and work surface with 10% Sodium Dodecyl Sulfate (SDS) solution followed by 70% Isopropanol. The surfactant (SDS) is more effective at lifting hydrophobic organic amines than alcohol alone.
Part 4: Emergency Response System
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and increases absorption.
-
Flush with water for 15 minutes.
-
Remove contaminated clothing carefully to avoid aerosolizing particles.
-
-
Eye Contact: Flush with saline/water for 15 minutes. The amine nature makes this compound potentially caustic; immediate irrigation is vital to prevent corneal damage.
Part 5: Visualizations
Figure 1: PPE Selection Decision Tree
This logic flow ensures the correct PPE is chosen based on the immediate task risk.
Caption: Decision logic for selecting Personal Protective Equipment based on physical state and quantity of Miconazole Impurity C.
Figure 2: Safe Handling Workflow
The operational lifecycle from cold storage to waste disposal.
Caption: Step-by-step operational workflow ensuring sample integrity and operator safety.
References
-
National Center for Biotechnology Information (2024). Miconazole EP Impurity C - PubChem Compound Summary. PubChem. Available at: [Link]
-
European Pharmacopoeia (Ph.[3] Eur.). Miconazole Nitrate Monograph - Impurity Standards. EDQM. (Referenced for Impurity C designation).[1][2][4][5][6][7]
-
Cleanchem Laboratories. Material Safety Data Sheet: Miconazole EP Impurity C. Available at: [Link]
- SafeBridge Consultants.Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.
Sources
- 1. Naarini Molbio Pharma [naarini.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Miconazole EP Impurity C Nitrate (Miconazole USP Related C… [cymitquimica.com]
- 4. store.usp.org [store.usp.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Miconazole EP impurity C | C15H13Cl4NO | CID 101642555 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
